Polydatin
Description
Polydatin, or Piceid, is a natural precursor and glycoside form of resveratrol with a monocrystalline structure. While it is isolated from the bark of *Picea sitchensis* or *Polygonum cuspidatum*, this compound may be detected in grape, peanut, hop cones, red wines, hop pellets, cocoa-containing products, chocolate products and many daily diets. This compound possesses anti-inflammatory, immunoregulatory, anti-oxidative and anti-tumor activities. It is shown to mediate a cytotoxic action on colorectal cancer cells by inducing cell arrest and apoptosis.
This compound is a natural product found in Humulus lupulus, Veratrum dahuricum, and other organisms with data available.
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O8/c21-10-16-17(24)18(25)19(26)20(28-16)27-15-8-12(7-14(23)9-15)2-1-11-3-5-13(22)6-4-11/h1-9,16-26H,10H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTZMXCBWJGKHG-CUYWLFDKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27208-80-6 | |
| Record name | Polydatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27208-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID001030555 | |
| Record name | 3-Hydroxy-5-[(1E)-2-(4-hydroxyphenyl)ethenyl]phenyl-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001030555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | trans-Piceid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030564 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
27208-80-6, 65914-17-2 | |
| Record name | Polydatin (E)-isomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027208806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polydatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065914172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polydatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11263 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-Hydroxy-5-[(1E)-2-(4-hydroxyphenyl)ethenyl]phenyl-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001030555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POLYDATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM261C37CQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | trans-Piceid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030564 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
130 - 140 °C | |
| Record name | trans-Piceid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030564 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Technical Deep Dive: Polydatin (Piceid) Pharmacodynamics & Therapeutic Architecture
Executive Summary: The Glycoside Advantage
Polydatin (3,4',5-trihydroxystilbene-3-β-D-glucoside), also known as piceid, is the natural precursor and glycoside form of resveratrol.[1] While resveratrol has dominated the polyphenol landscape for decades, this compound (PD) is emerging as a superior therapeutic candidate due to a critical pharmacokinetic distinction: active transport .
Unlike resveratrol, which relies on passive diffusion and suffers from rapid Phase II metabolism, this compound utilizes the Sodium-Dependent Glucose Transporter 1 (SGLT1) for intestinal entry.[2] This mechanism confers higher bioavailability, greater resistance to enzymatic oxidation, and a unique therapeutic profile that extends beyond simple antioxidant capacity to include potent modulation of the Gut-Liver axis and SIRT1-mediated mitochondrial biogenesis.
This guide dissects the molecular mechanisms, validated experimental protocols, and therapeutic data that position this compound as a high-value target for next-generation anti-inflammatory and metabolic therapeutics.
Chemical & Pharmacokinetic Profile
Structural Determinants
This compound consists of a resveratrol moiety bound to a β-D-glucopyranoside group at the C-3 position.[3][4] This glycosylation is not merely a storage form; it fundamentally alters the molecule's interaction with biological membranes.
-
Chemical Formula: C20H22O8
-
Molecular Weight: 390.4 g/mol
-
Solubility: Significantly higher water solubility than resveratrol, facilitating easier formulation.
The SGLT1 Transport Mechanism
The defining advantage of this compound is its absorption kinetics.
-
Resveratrol: Enters enterocytes via passive diffusion. High intracellular concentrations trigger rapid sulfation and glucuronidation, leading to low systemic bioavailability (<1%).
-
This compound: Actively transported by SGLT1.[2] This active uptake allows PD to bypass the immediate saturation of metabolic enzymes that limits resveratrol. Once in the bloodstream, PD can be deglycosylated to resveratrol by cytosolic
-glucosidases in target tissues, effectively acting as a "prodrug" that delivers the active aglycone directly to the site of action, or act in its glycosylated form to modulate cell surface receptors.
Mechanistic Core: The Signaling Architecture
This compound operates through a multi-nodal signaling network. Its primary efficacy stems from the synchronization of three major pathways: SIRT1 activation , Nrf2 nuclear translocation , and NF-κB suppression .
The SIRT1 / Nrf2 / NF-κB Axis
This compound is a potent activator of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase.
-
SIRT1 Activation: PD increases SIRT1 expression and activity.[5]
-
Mitochondrial Biogenesis: SIRT1 deacetylates PGC-1α, driving mitochondrial biogenesis (critical in neuroprotection).
-
Antioxidant Defense: SIRT1 activates Nrf2 by inhibiting its degradation. Nrf2 translocates to the nucleus, binding to Antioxidant Response Elements (ARE) to upregulate HO-1 and SOD.
-
Anti-Inflammation: SIRT1 deacetylates the p65 subunit of NF-κB, preventing its nuclear translocation and suppressing the NLRP3 inflammasome.
Visualization: The Core Signaling Network
Figure 1: The central pharmacodynamic mechanism of this compound. PD enters via SGLT1 and activates SIRT1, which acts as a master switch to inhibit inflammation (NF-κB) and boost antioxidant defense (Nrf2).
Therapeutic Applications & Comparative Data
Metabolic Regulation: The Gut-Liver Axis
Recent findings indicate that this compound is superior to resveratrol in treating Non-Alcoholic Fatty Liver Disease (NAFLD). This is mediated not just by hepatocyte signaling, but by modulation of the gut microbiota.
-
Mechanism: PD increases the abundance of Bacteroides and Lactobacillus, leading to elevated fecal levels of Short-Chain Fatty Acids (SCFAs) like Valeric and Caproic acid.
-
Effect: These SCFAs enter the portal circulation and activate hepatic AMPK, suppressing lipid accumulation.
Visualization: The Gut-Liver-AMPK Axis
Figure 2: this compound's unique mechanism in metabolic disease involves the gut microbiota, generating SCFAs that activate hepatic AMPK.
Comparative Efficacy: this compound vs. Resveratrol[7]
| Feature | This compound (Piceid) | Resveratrol | Causality/Mechanism |
| Intestinal Absorption | High (Active Transport) | Low (Passive Diffusion) | SGLT1 transporter affinity protects PD from immediate efflux. |
| Plasma Half-life | ~4-8 hours | ~1-2 hours | Glycosylation delays metabolic clearance. |
| NAFLD Efficacy | Superior | Moderate | PD induces higher SCFA production in gut. |
| SIRT1 Activation | High | High | Both bind SIRT1, but PD achieves higher intracellular sustained levels. |
| Water Solubility | High | Very Low | Glucose moiety adds polarity, aiding formulation. |
Experimental Protocols (Self-Validating)
Protocol A: High-Purity Isolation from Polygonum cuspidatum
Objective: Isolate PD with >95% purity for biological assays, minimizing hydrolysis to resveratrol.
-
Extraction:
-
Pulverize dried P. cuspidatum roots (40 mesh).
-
Solvent: 70% Ethanol (aq). Ratio 1:10 (w/v).
-
Condition: Reflux extraction at 80°C for 2 hours x 3 cycles.
-
Validation: HPLC check of supernatant. PD peak should be dominant.
-
-
Purification (Macroporous Resin):
-
Load crude extract onto AB-8 Macroporous Resin column.
-
Wash: Elute with distilled water (3 BV) to remove sugars/proteins.
-
Elution: Elute with 30% Ethanol. Collect this fraction.
-
Note: Resveratrol elutes at higher ethanol concentrations (~70%); 30% is selective for the glycoside.
-
-
Crystallization:
-
Concentrate 30% fraction under vacuum.
-
Re-dissolve in minimal hot water/methanol mix and cool to 4°C.
-
Validation: 1H-NMR to confirm glucose moiety at C-3.
-
Protocol B: In Vitro SIRT1 Activation Assay
Objective: Verify PD-mediated SIRT1 activation in HUVEC or HepG2 cells.
-
Cell Treatment:
-
Seed cells (e.g., HUVECs) at
cells/well. -
Control: Vehicle (DMSO <0.1%).
-
Experimental: this compound (10, 20, 50
M) for 24h. -
Challenge (Optional): Co-treat with
(200 M) to simulate oxidative stress.
-
-
Nuclear Extraction:
-
Use a commercial Nuclear Extraction Kit to isolate nuclear fraction (SIRT1 is primarily nuclear).
-
-
SIRT1 Activity Assay (Fluorometric):
-
Incubate nuclear lysate with a p53-acetylated peptide substrate and NAD+.
-
Measure fluorescence of the deacetylated product.
-
Self-Validation: Include Nicotinamide (NAM) as a negative control (SIRT1 inhibitor). If PD effect is not blocked by NAM, the mechanism is off-target.
-
-
Western Blot Targets:
-
Primary: SIRT1, Ac-p53 (Acetyl-p53), PGC-1α.
-
Result: PD should increase SIRT1 protein and decrease Ac-p53 levels.
-
References
-
This compound: A natural compound with multifaceted anticancer properties. Source:[4][6][7][8] Journal of Traditional and Complementary Medicine (2024). Link:[Link]
-
This compound: Pharmacological Mechanisms, Therapeutic Targets, Biological Activities, and Health Benefits. Source: Molecules (MDPI). Link:[Link]
-
This compound, A Glycoside of Resveratrol, Is Better Than Resveratrol in Alleviating Non-alcoholic Fatty Liver Disease. Source:[1] Frontiers in Pharmacology (2022). Link:[Link]
-
This compound promotes Nrf2-ARE anti-oxidative pathway through activating Sirt1 to resist AGEs-induced upregulation of fibronectin. Source:[9] Molecular and Cellular Endocrinology (2015).[9] Link:[Link]
-
This compound attenuates potassium oxonate-induced hyperuricemia and kidney inflammation by inhibiting NF-κB/NLRP3 inflammasome activation. Source:[5] Pharmaceutical Biology.[2][3][4] Link:[Link]
-
Conductive polymer sorbent for extraction and determination of resveratrol and this compound in Polygonum cuspidatum root samples. Source: Journal of Separation Science. Link:[Link]
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- 1. This compound, A Glycoside of Resveratrol, Is Better Than Resveratrol in Alleviating Non-alcoholic Fatty Liver Disease in Mice Fed a High-Fructose Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Efficient Enzyme-Assisted Extraction and Conversion of this compound to Resveratrol From Polygonum cuspidatum Using Thermostable Cellulase and Immobilized β-Glucosidase [frontiersin.org]
- 4. Uncovering the Anticancer Potential of this compound: A Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. This compound inhibits cell proliferation and induces apoptosis in laryngeal cancer and HeLa cells via suppression of the PDGF/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. This compound: A natural compound with multifaceted anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound promotes Nrf2-ARE anti-oxidative pathway through activating Sirt1 to resist AGEs-induced upregulation of fibronetin and transforming growth factor-β1 in rat glomerular messangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Stilbenoid Therapeutics: A Technical Guide to the Natural Sourcing and Extraction of Polydatin from Polygonum cuspidatum
Abstract
Polydatin, the glucoside of resveratrol, is emerging as a stilbenoid of significant therapeutic interest, demonstrating superior bioavailability and a wide spectrum of pharmacological activities.[1][2][3] This technical guide provides an in-depth exploration of the primary natural source of this compound, Polygonum cuspidatum, and a comprehensive analysis of the methodologies for its extraction and purification. Designed for researchers, scientists, and professionals in drug development, this document synthesizes field-proven insights with technical accuracy to support the advancement of this compound-based research and applications. We will delve into the botanical characteristics of Polygonum cuspidatum, compare various extraction techniques with quantitative data, and provide a detailed, self-validating protocol for a high-efficiency extraction and purification workflow.
Introduction: this compound, a Stilbenoid with Enhanced Therapeutic Potential
This compound, chemically known as 3,4',5-trihydroxystilbene-3-β-D-glucoside, is a naturally occurring polyphenol that has garnered considerable attention in the scientific community.[4] As a glycosylated form of resveratrol, this compound exhibits a range of beneficial biological activities, including anti-inflammatory, antioxidant, cardioprotective, and neuroprotective effects.[1][2][4] A key advantage of this compound over its aglycone, resveratrol, lies in its improved bioavailability, which is attributed to its greater resistance to enzymatic oxidation and its metabolic profile.[1][5] While resveratrol has been extensively studied, its rapid metabolism and low bioavailability have limited its clinical applications. This compound, being more stable and abundant in its natural sources, presents a promising alternative for therapeutic development.[6]
Polygonum cuspidatum: A Rich Natural Reservoir of this compound
Polygonum cuspidatum, commonly known as Japanese knotweed or Hu Zhang in traditional Chinese medicine, is a perennial herbaceous plant native to East Asia and now widely distributed across North America and Europe.[7][8] The rhizome and root of P. cuspidatum are the primary plant parts utilized for medicinal purposes, owing to their high concentrations of stilbenoids, particularly this compound and resveratrol.[7][9]
Botanical Characteristics and Distribution:
-
Morphology: P. cuspidatum is characterized by its stout, hollow, bamboo-like stems that can reach heights of 3-4 meters.[7][10] Its leaves are broadly ovate with a pointed tip, and it produces small, creamy-white flowers in late summer.[7][10]
-
Habitat: This resilient plant thrives in a variety of environments, particularly in moist, disturbed areas such as riverbanks, roadsides, and waste grounds.[10][11] Its aggressive growth and extensive rhizome system contribute to its classification as an invasive species in many regions.[7][11]
-
Traditional Uses: In traditional Chinese medicine, P. cuspidatum has been used for centuries to treat a range of ailments, including inflammatory conditions, infections, and cardiovascular diseases.[12][13]
The robust nature and widespread availability of Polygonum cuspidatum make it an economically viable and sustainable source for the large-scale extraction of this compound.
Extraction Methodologies for this compound from Polygonum cuspidatum
The efficient extraction of this compound from the complex matrix of P. cuspidatum is a critical step in its journey from a natural source to a purified active pharmaceutical ingredient. The selection of an appropriate extraction method is paramount and is influenced by factors such as extraction efficiency, solvent consumption, time, and environmental impact. This section provides a comparative overview of the most common and innovative extraction techniques.
Conventional Solvent Extraction
Traditional solvent extraction, often employing maceration or reflux, remains a widely used method for obtaining this compound. The choice of solvent is crucial, with ethanol and methanol, often in aqueous solutions, being the most effective due to the polarity of this compound.
-
Mechanism: This method relies on the principle of "like dissolves like," where the solvent penetrates the plant material and solubilizes the target compound.
-
Key Parameters:
-
Solvent: Ethanol concentrations between 60-80% have been shown to provide optimal yields of this compound.
-
Temperature: Elevated temperatures, as in reflux extraction, can increase extraction efficiency but also risk thermal degradation of the compound.
-
Time: Longer extraction times are generally required to achieve satisfactory yields.
-
Solid-to-Solvent Ratio: A lower solid-to-solvent ratio generally leads to higher recovery.[12]
-
While straightforward and scalable, conventional solvent extraction often suffers from long extraction times and high solvent consumption.
Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction utilizes the energy of ultrasonic waves to enhance the extraction process. This technique has gained popularity due to its increased efficiency and reduced extraction times compared to conventional methods.
-
Mechanism: The application of ultrasound creates acoustic cavitation, the formation, growth, and implosion of microscopic bubbles in the solvent. This phenomenon generates localized high pressure and temperature gradients, leading to cell wall disruption and enhanced mass transfer of the target compound into the solvent.
-
Key Parameters:
-
Ultrasonic Power and Frequency: Higher power generally leads to greater extraction efficiency, but excessive power can cause degradation.
-
Temperature: Moderate temperatures are typically employed to prevent thermal degradation.
-
Solvent: Similar to conventional methods, aqueous ethanol is a common choice.
-
Time: UAE significantly reduces extraction times, often to within minutes.
-
UAE is considered a green and efficient alternative to conventional solvent extraction.
Microwave-Assisted Extraction (MAE)
Microwave-assisted extraction employs microwave energy to heat the solvent and plant material, thereby accelerating the extraction process.
-
Mechanism: Microwaves cause the polar molecules within the solvent and plant material to rotate rapidly, generating heat. This localized heating increases the internal pressure within the plant cells, leading to their rupture and the release of the target compounds into the solvent.
-
Key Parameters:
-
Microwave Power: A critical parameter that needs to be optimized to maximize extraction without causing degradation.
-
Temperature: Can be precisely controlled in modern microwave extraction systems.
-
Solvent: The choice of solvent is important, as it must be able to absorb microwave energy.
-
Time: MAE is a very rapid extraction method, often completed in a matter of minutes.
-
MAE offers high extraction efficiency and speed but requires specialized equipment.
Homogenate-Assisted Extraction
This technique involves the use of high-speed homogenization to simultaneously pulverize the plant material and extract the target compounds.
-
Mechanism: The powerful mechanical and liquid shearing forces generated by the homogenizer disrupt the plant cell walls, facilitating the rapid transfer of this compound into the solvent.[12]
-
Key Parameters:
-
Homogenization Speed and Time: These parameters directly influence the degree of cell disruption and extraction efficiency.
-
Solvent and Solid-to-Liquid Ratio: Similar to other methods, these need to be optimized for maximum yield.
-
Homogenate-assisted extraction is a highly efficient and rapid method that is suitable for industrial-scale applications.[12]
Comparative Analysis of Extraction Methods
The selection of an optimal extraction method is a critical decision in the production of high-purity this compound. The following table provides a comparative summary of the key performance indicators for the discussed extraction techniques based on available literature.
| Extraction Method | Typical Solvent | Temperature (°C) | Time | Yield of this compound (mg/g) | Key Advantages | Key Disadvantages |
| Conventional Solvent Extraction (Agitation) | 40% Ethanol (mole fraction) | 50 | 120 min | ~13.71 | Simple, scalable | Long extraction time, high solvent consumption |
| Ultrasound-Assisted Extraction (UAE) | 50-60% Ethanol | 50-70 | 30-60 min | ~10.77 | High efficiency, reduced time and solvent | Requires specialized equipment |
| Microwave-Assisted Extraction (MAE) | 95% Ethanol | 70 | 110 s | Not explicitly stated for this compound, but high for total phenolics | Very rapid, high efficiency | Requires specialized equipment, potential for thermal degradation |
| Homogenate-Assisted Extraction | 64% Ethanol | Ambient | 5 min | Combined yield with resveratrol of 1.83% of raw material | Extremely rapid, high efficiency | Requires specialized equipment |
Note: The yields presented are indicative and can vary depending on the specific experimental conditions and the quality of the plant material. The yield for Homogenate-Assisted Extraction is a combined yield with resveratrol.
Detailed Experimental Protocol: Ultrasound-Assisted Extraction and Purification of this compound
This section provides a detailed, step-by-step methodology for the ultrasound-assisted extraction and subsequent purification of this compound from Polygonum cuspidatum rhizomes. This protocol is designed to be a self-validating system, incorporating in-process controls and analytical verification steps.
Materials and Equipment
-
Plant Material: Dried and powdered Polygonum cuspidatum rhizome (particle size < 0.5 mm).
-
Solvents: 95% Ethanol (HPLC grade), Methanol (HPLC grade), Acetonitrile (HPLC grade), Deionized water.
-
Reagents: this compound analytical standard (>98% purity).
-
Equipment:
-
Ultrasonic bath or probe sonicator
-
Rotary evaporator
-
Vacuum filtration apparatus
-
Chromatography column (e.g., glass column packed with C18 silica gel)
-
Fraction collector
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
pH meter
-
Extraction Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. [Contents comparison of resveratrol and this compound in the wild Polygonum cuspidatum plant and its tissue cultures] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple method for the isolation and purification of resveratrol from Polygonum cuspidatum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Enzyme-Assisted Extraction and Conversion of this compound to Resveratrol From Polygonum cuspidatum Using Thermostable Cellulase and Immobilized β-Glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. eurekaselect.com [eurekaselect.com]
- 13. mdpi.com [mdpi.com]
A Comparative Analysis of the Pharmacological Properties of Polydatin and Resveratrol: A Technical Guide
Abstract
Polydatin and resveratrol, two naturally occurring stilbenoids, have garnered significant attention within the scientific community for their pleiotropic pharmacological activities. While structurally similar, the presence of a glucose moiety in this compound profoundly influences its pharmacokinetic and pharmacodynamic profile compared to its aglycone, resveratrol. This technical guide provides an in-depth comparative analysis of these two compounds, focusing on their bioavailability, metabolism, and key pharmacological properties, including their antioxidant and anti-inflammatory effects. We delve into the underlying molecular mechanisms, supported by experimental evidence, to provide a comprehensive resource for researchers, scientists, and drug development professionals. This guide aims to elucidate the nuanced differences between this compound and resveratrol, thereby informing future research and therapeutic development.
Introduction: The Stilbenoid Scaffold and its Therapeutic Promise
Stilbenoids are a class of polyphenolic compounds characterized by a C6-C2-C6 carbon skeleton. They are synthesized by a variety of plant species, often in response to stress, infection, or UV radiation. Among the most extensively studied stilbenoids are resveratrol (3,5,4'-trihydroxy-trans-stilbene) and its glucoside derivative, this compound (resveratrol-3-O-β-D-glucoside), also known as piceid.[1] Both compounds are found in various dietary sources, including grapes, peanuts, and the roots of Polygonum cuspidatum, a plant used in traditional Chinese medicine.[2][3]
While resveratrol has long been the focus of intense research for its potential health benefits, including antioxidant, anti-inflammatory, and cardioprotective effects, its clinical utility has been hampered by poor bioavailability.[4][5] This has led to a growing interest in this compound, which exhibits improved physicochemical properties that may translate to enhanced therapeutic efficacy.[5][6] This guide will dissect the pharmacological properties of both molecules, providing a side-by-side comparison to highlight their distinct advantages and disadvantages.
Pharmacokinetic Profile: A Tale of Two Molecules
The therapeutic potential of any bioactive compound is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) profile. It is in this domain that the most significant differences between this compound and resveratrol emerge.
Solubility and Absorption: The Glucoside Advantage
A primary challenge with resveratrol is its low water solubility, which limits its dissolution and subsequent absorption in the gastrointestinal tract.[4] this compound, due to the hydrophilic glucose group, demonstrates improved solubility.[5] This enhanced solubility is a critical first step towards improved oral bioavailability.
Furthermore, the absorption mechanisms of the two compounds differ significantly. Resveratrol is primarily absorbed via passive diffusion across the intestinal epithelium. In contrast, this compound can be absorbed through two distinct pathways: passive diffusion and, more notably, active transport via the sodium-dependent glucose transporter 1 (SGLT1).[1] This active transport mechanism, which utilizes glucose carriers, allows for more efficient uptake of this compound from the gut.[1]
Metabolism and Bioavailability: Navigating the First-Pass Effect
Despite its rapid absorption, resveratrol undergoes extensive first-pass metabolism in the enterocytes and the liver, resulting in a very low systemic bioavailability of less than 1%.[4] It is rapidly converted into sulfate and glucuronide conjugates, which may possess some biological activity but are generally less potent than the parent compound.
This compound's glycosidic bond offers a degree of protection against this rapid metabolism. While it can be hydrolyzed to resveratrol by intestinal β-glucosidases, a significant portion can be absorbed intact.[7][8] This allows this compound to circulate in the bloodstream for a longer duration and reach target tissues in its native form.[5] Predictive studies suggest that resveratrol is cleared from the system more than twice as fast as this compound.[5] While both compounds have a relatively short half-life of less than 3 hours, resveratrol's is predicted to be the shorter of the two, at around 1.5 hours.[5]
The Role of Gut Microbiota
The gut microbiome plays a crucial role in the metabolism of polyphenols. Gut bacteria can secrete β-glucosidases that convert this compound to resveratrol, which can then be absorbed.[7][8] Furthermore, recent studies indicate that this compound may have a more favorable interaction with the gut microbiota than resveratrol. For instance, this compound administration has been shown to increase the abundance of beneficial bacteria like Bifidobacterium and Lactobacillus, while resveratrol has been observed to have a suppressive effect on Lactobacillus in some contexts.[7][8]
Comparative Pharmacodynamics: Mechanisms of Action
Both this compound and resveratrol exert their pharmacological effects through the modulation of multiple cellular signaling pathways. However, the differences in their chemical structure and pharmacokinetic profiles can lead to variations in their potency and efficacy.
Antioxidant Properties: Scavenging Free Radicals and Bolstering Endogenous Defenses
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic diseases. Both this compound and resveratrol are potent antioxidants.[3][9] They can directly scavenge free radicals and also upregulate the expression of endogenous antioxidant enzymes.
A key pathway in the cellular antioxidant response is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This compound has been shown to be a potent activator of the Nrf2/heme oxygenase-1 (HO-1) pathway, leading to the production of antioxidant enzymes and a reduction in oxidative damage.[10][11] This activation helps to restore mitochondrial metabolism and protect cells from oxidative stress-induced apoptosis.[10]
Anti-inflammatory Effects: Quelling the Inflammatory Cascade
Chronic inflammation is another critical factor in the development of many diseases. Both this compound and resveratrol exhibit significant anti-inflammatory properties.[3][12] They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and reduce the expression of inflammatory cytokines.[12]
One of the primary mechanisms underlying their anti-inflammatory action is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[3] By suppressing NF-κB activation, this compound and resveratrol can downregulate the expression of a wide range of inflammatory genes. Studies have suggested that this compound may possess stronger anti-inflammatory effects than resveratrol.[7]
Modulation of Key Signaling Pathways
Beyond their direct antioxidant and anti-inflammatory effects, this compound and resveratrol influence several other critical signaling pathways:
-
AMP-activated protein kinase (AMPK): Both compounds are known to activate AMPK, a key energy sensor that plays a crucial role in regulating metabolism.[7] However, molecular docking studies suggest that this compound may have a stronger binding affinity for AMPK than resveratrol.[7][8] This could contribute to this compound's superior effects on lipid metabolism observed in some studies.[7][8]
-
Sirtuin 1 (SIRT1): Resveratrol is a well-known activator of SIRT1, a protein associated with longevity and metabolic regulation.[6] this compound, as a precursor to resveratrol, can also indirectly activate SIRT1 following its conversion.[6]
Data Presentation: A Quantitative Comparison
To provide a clear and concise overview of the key differences between this compound and resveratrol, the following table summarizes their physicochemical and pharmacokinetic properties.
| Property | This compound | Resveratrol | Reference(s) |
| Chemical Structure | Resveratrol-3-O-β-D-glucoside | 3,5,4'-trihydroxy-trans-stilbene | [7] |
| Solubility | Higher water solubility | Low water solubility | [4][5] |
| Absorption Mechanism | Passive diffusion & Active transport (SGLT1) | Passive diffusion | [1] |
| Bioavailability | Generally considered higher | <1% | [4][6] |
| Metabolism | Hydrolysis to resveratrol, less extensive first-pass | Extensive first-pass metabolism | [4][5] |
| Clearance Rate | Slower | Faster | [5] |
| Predicted Half-life | < 3 hours | ~1.5 hours | [5] |
Experimental Protocols: Methodologies for Comparative Analysis
To empirically validate the differences in the pharmacological properties of this compound and resveratrol, a series of well-defined experimental protocols are essential.
Protocol 1: Assessment of Antioxidant Activity using the DPPH Assay
This protocol outlines a common in vitro method for evaluating the free radical scavenging activity of this compound and resveratrol.
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant, the DPPH radical is reduced, leading to a loss of color, which can be measured spectrophotometrically.
Materials:
-
This compound and Resveratrol standards
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of this compound and resveratrol in methanol.
-
Create a series of dilutions of each compound in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each compound dilution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration.
Protocol 2: Evaluation of Anti-inflammatory Effects in a Cell-Based Assay
This protocol describes a method to assess the ability of this compound and resveratrol to inhibit the production of a pro-inflammatory cytokine in a cell culture model.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in immune cells like macrophages. This protocol measures the inhibition of tumor necrosis factor-alpha (TNF-α) production by this compound and resveratrol in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
This compound and Resveratrol
-
TNF-α ELISA kit
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or resveratrol for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Determine the dose-dependent inhibition of TNF-α production by each compound.
Visualization of Key Pathways and Workflows
To facilitate a deeper understanding of the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: this compound and Resveratrol activate the Nrf2 pathway to enhance antioxidant defenses.
Caption: this compound's dual absorption mechanism may lead to higher bioavailability than resveratrol.
Conclusion and Future Directions
The evidence presented in this technical guide strongly suggests that while both this compound and resveratrol possess significant pharmacological potential, this compound exhibits a more favorable pharmacokinetic profile. Its enhanced solubility and dual absorption mechanism, including active transport via SGLT1, likely contribute to its superior bioavailability compared to resveratrol.[1] This improved systemic exposure may translate to greater efficacy in vivo.
Furthermore, emerging research indicates that this compound may have more potent antioxidant and anti-inflammatory effects and a more beneficial interaction with the gut microbiota.[7] These advantages position this compound as a promising candidate for further preclinical and clinical investigation for the prevention and treatment of a wide range of chronic diseases.
Future research should focus on well-designed clinical trials to directly compare the efficacy of this compound and resveratrol in human subjects. Additionally, the development of novel delivery systems for both compounds could further enhance their bioavailability and therapeutic potential. A deeper understanding of their differential effects on the gut microbiome and its downstream metabolic consequences is also a critical area for future exploration.
References
- ProQuest. (2022, September 21). Is It Possible to Improve the Bioavailability of Resveratrol and this compound Derived from Polygoni cuspidati Radix as a Result of.
- Frontiers. (n.d.). This compound, A Glycoside of Resveratrol, Is Better Than Resveratrol in Alleviating Non-alcoholic Fatty Liver Disease in Mice Fed a High-Fructose Diet.
- ResearchGate. (n.d.). Effect of this compound on Nrf2-mediated antioxidant defense and....
- ACS Publications. (n.d.). Glycosylation Matters: Network Pharmacology-Based and Molecular Docking Analysis of Resveratrol Glycosylated Derivatives on Parkinson's Disease | ACS Omega.
- SoLongevity. (n.d.). This compound and Coronavirus, What the Studies Say.
- MDPI. (n.d.). Co-Crystals of Resveratrol and this compound with L-Proline: Crystal Structures, Dissolution Properties, and In Vitro Cytotoxicities.
- PubMed Central. (n.d.). This compound: Pharmacological Mechanisms, Therapeutic Targets, Biological Activities, and Health Benefits.
- PubMed Central. (n.d.). Development of a novel UPLC-MS/MS method for the simultaneously quantification of this compound and Resveratrol in plasma: Application to a pharmacokinetic study in rats.
- MDPI. (n.d.). This compound and Resveratrol Inhibit the Inflammatory Process Induced by Urate and Pyrophosphate Crystals in THP-1 Cells.
- ResearchGate. (n.d.). Resveratrol and this compound isomers, trans and cis.
- MDPI. (n.d.). This compound: Pharmacological Mechanisms, Therapeutic Targets, Biological Activities, and Health Benefits.
- OUCI. (n.d.). Antioxidant Activity and Mechanism of Resveratrol and this compound Isolated from Mulberry (Morus alba L.).
- Taylor & Francis Online. (n.d.). This compound: A review of pharmacology and pharmacokinetics.
- PubMed Central. (2022, May 16). This compound, A Glycoside of Resveratrol, Is Better Than Resveratrol in Alleviating Non-alcoholic Fatty Liver Disease in Mice Fed a High-Fructose Diet.
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Polydatin's role in modulating oxidative stress signaling pathways
Content Type: Technical Whitepaper Audience: Research Scientists, Pharmacologists, Drug Development Leads
Executive Summary: The Glycoside Advantage
Polydatin (3,4',5-trihydroxystilbene-3-β-D-glucoside), also known as piceid, is the natural precursor and glycosylated form of resveratrol.[1] While resveratrol has long been the "gold standard" for stilbenoid research, this compound (PD) is emerging as a superior therapeutic candidate due to its distinct pharmacokinetic profile and targeted modulation of oxidative stress.
Unlike resveratrol, which relies on passive diffusion, this compound utilizes active transport via sodium-dependent glucose transporters (SGLT1), resulting in higher intracellular accumulation and metabolic stability.[2] This guide dissects the molecular mechanisms by which this compound orchestrates the Nrf2/Keap1, SIRT1, and NF-κB pathways to restore redox homeostasis, providing actionable protocols for experimental validation.
Molecular Pharmacology & Bioavailability
The critical differentiator between this compound and resveratrol lies in their cellular entry and stability.
| Feature | Resveratrol (RES) | This compound (PD) | Mechanism/Implication |
| Cellular Entry | Passive Diffusion | Active Transport (SGLT1) | PD enters cells utilizing glucose carriers, bypassing saturation limits of passive diffusion. |
| Solubility | Low | High | The glucose moiety increases water solubility, enhancing formulation stability. |
| Half-Life (t1/2) | ~1.5 hours | ~4 hours | PD resists rapid enzymatic glucuronidation better than RES. |
| AMPK Binding | -6.802 (Docking Score) | -8.677 (Docking Score) | PD exhibits stronger affinity for AMPK, a key energy sensor. |
Key Insight: this compound is not merely a "pro-drug" for resveratrol. While some hydrolysis occurs in the gut, intact this compound exerts direct intracellular effects, particularly in tissues expressing high levels of SGLT1 (e.g., intestine, heart, kidney).
The Mechanistic Core: Signaling Crosstalk
This compound acts as a multi-target modulator, shifting the cellular state from "inflammatory stress" to "adaptive survival."
The Nrf2/Keap1/ARE Axis (The Antioxidant Surge)
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which targets it for ubiquitination.
-
Mechanism: this compound induces a conformational change in Keap1 (potentially via modification of cysteine residues or upstream kinase activation like ERK/p38), causing Nrf2 release.
-
Result: Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the transcription of Phase II enzymes: Heme Oxygenase-1 (HO-1) , NQO1 , and SOD .
The SIRT1-PGC-1α Axis (Mitochondrial Integrity)
This compound is a potent activator of SIRT1 (NAD+-dependent deacetylase).
-
Mechanism: PD increases the NAD+/NADH ratio or directly binds SIRT1, enhancing its deacetylase activity.
-
Target: SIRT1 deacetylates PGC-1α, promoting mitochondrial biogenesis and efficiency. This reduces electron leakage and mitochondrial ROS (mtROS) production.
NF-κB Crosstalk (The Anti-Inflammatory Brake)
Oxidative stress triggers NF-κB. This compound inhibits this via two routes:[3][4]
-
Direct: Inhibiting IκBα phosphorylation, preventing NF-κB nuclear entry.
-
Indirect (via Nrf2/SIRT1): Upregulated HO-1 produces CO (carbon monoxide), which suppresses NF-κB. SIRT1 directly deacetylates the p65 subunit of NF-κB, rendering it transcriptionally inactive.
Visualization: The this compound Signaling Network
The following diagram illustrates the hierarchical flow of this compound signaling.
Caption: this compound enters via SGLT1, activating SIRT1 and Nrf2 pathways while inhibiting NF-κB, resulting in ROS scavenging and inflammation suppression.
Experimental Validation Protocols
To rigorously validate these mechanisms in a research setting, the following self-validating protocols are recommended.
Protocol: Nuclear Translocation Assay (Western Blot)
Objective: Confirm this compound drives Nrf2 from cytosol to nucleus. Self-Validation: You must detect Histone H3 (nuclear marker) and GAPDH (cytosolic marker) to ensure clean fractionation.
-
Cell Culture: Seed Neuro2a or HUVEC cells (1 x 10^6 cells/dish).
-
Treatment:
-
Group A: Control (Vehicle).
-
Group B: Stress Inducer (e.g., H2O2, 200 µM for 4h).
-
Group C: this compound Pre-treatment (10-50 µM for 2h) + H2O2.
-
-
Fractionation: Use a commercial Nuclear/Cytosol Extraction Kit.
-
Critical Step: Keep all lysates on ice to prevent protein degradation.
-
-
Western Blot Analysis:
-
Cytosolic Fraction: Probe for Nrf2, Keap1, GAPDH (Loading Control).
-
Nuclear Fraction: Probe for Nrf2, Histone H3 (Loading Control).
-
-
Expected Result: Group C should show significantly higher Nuclear Nrf2 and lower Cytosolic Nrf2 compared to Group B.
Protocol: Intracellular ROS Quantification (Flow Cytometry)
Objective: Quantify the functional antioxidant capacity of this compound. Probe: DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate).
-
Seeding: 6-well plates, 80% confluency.
-
Incubation: Treat cells with this compound (0, 10, 25, 50 µM) for 24h.
-
Induction: Add H2O2 (or high glucose) for 2-4 hours.
-
Staining:
-
Wash cells with PBS.
-
Incubate with 10 µM DCFH-DA in serum-free medium for 20 min at 37°C in the dark.
-
Causality: Intracellular esterases cleave DCFH-DA to non-fluorescent DCFH. ROS oxidizes DCFH to fluorescent DCF.
-
-
Analysis: Harvest cells and analyze via Flow Cytometry (Ex/Em: 488/525 nm).
-
Data Output: Mean Fluorescence Intensity (MFI).
Visualization: Experimental Workflow
Caption: Step-by-step workflow for validating this compound's efficacy in vitro.
References
-
This compound vs. Resveratrol in NAFLD: this compound, A Glycoside of Resveratrol, Is Better Than Resveratrol in Alleviating Non-alcoholic Fatty Liver Disease in Mice Fed a High-Fructose Diet. Frontiers in Pharmacology.
-
SIRT1/Nrf2 Signaling Review: The role of this compound in inhibiting oxidative stress through SIRT1 activation: A comprehensive review of molecular targets. Journal of Ethnopharmacology.
-
Pharmacokinetics & Transport: this compound: A review of pharmacology and pharmacokinetics. Pharmaceutical Biology.
-
Nrf2/NF-κB Crosstalk: Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity. Frontiers in Pharmacology.
-
Mitochondrial Protection: SIRT1 Activation by this compound Alleviates Oxidative Damage and Elevates Mitochondrial Biogenesis in Experimental Diabetic Neuropathy.[4] Cellular and Molecular Neurobiology.
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- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. SIRT1 Activation by this compound Alleviates Oxidative Damage and Elevates Mitochondrial Biogenesis in Experimental Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Anti-Inflammatory Mechanisms of Polydatin for Drug Discovery Professionals
Executive Summary
Polydatin, a natural glucoside of resveratrol, is emerging as a potent anti-inflammatory agent with significant therapeutic potential.[1] Extracted from sources like Polygonum cuspidatum, it exhibits superior bioavailability and stability compared to its aglycone, resveratrol.[2][3] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's anti-inflammatory effects. We will explore its multi-target action on key signaling cascades, including the inhibition of the NF-κB pathway, suppression of the NLRP3 inflammasome, and modulation of oxidative stress through the activation of Nrf2 and SIRT1 pathways.[1][2][4] This document is intended for researchers, scientists, and drug development professionals, offering a foundation of mechanistic understanding and practical experimental protocols to evaluate this compound and its derivatives as novel anti-inflammatory therapeutics.
Introduction: The Therapeutic Promise of a Bioavailable Stilbenoid
Chronic inflammation is a critical pathological driver of numerous diseases, ranging from autoimmune disorders and metabolic syndrome to neurodegeneration and cancer.[5] The therapeutic armamentarium, while effective, is often hampered by side effects, creating a persistent need for novel, safer anti-inflammatory compounds. This compound (also known as Piceid) is a stilbenoid polyphenol that has garnered significant attention for its broad spectrum of biological activities, including potent anti-inflammatory and antioxidant properties.[6][7]
Unlike its well-known precursor, resveratrol, this compound's glycosidic moiety enhances its solubility and resistance to enzymatic degradation, leading to improved absorption and a more favorable pharmacokinetic profile.[3] This inherent advantage makes it a more viable candidate for clinical development. This guide synthesizes the current understanding of how this compound exerts its anti-inflammatory effects at a molecular level, providing a scientifically grounded framework for its further investigation.
Core Mechanistic Pathways of this compound's Anti-Inflammatory Action
This compound's efficacy stems from its ability to modulate multiple, interconnected signaling pathways that are central to the inflammatory response.
The Nuclear Factor-kappa B (NF-κB) pathway is arguably the master regulator of inflammation. Its activation leads to the transcription of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Numerous studies have demonstrated that a primary mechanism of this compound's action is the potent inhibition of this cascade.[1][8]
Causality of Action: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate gene transcription. This compound intervenes by preventing this critical translocation step.[9][10] This blockade directly results in the decreased expression of downstream targets such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), IL-1β, and Intercellular Adhesion Molecule-1 (ICAM-1).[1][9][11] This mechanism has been validated in diverse models, including renal ischemia-reperfusion injury and ulcerative colitis.[9]
The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex in the cytoplasm that plays a crucial role in the innate immune system. Its activation by cellular stress or pathogenic signals triggers the cleavage of pro-caspase-1 into its active form, which in turn processes pro-IL-1β and pro-IL-18 into their mature, potent pro-inflammatory forms. This compound has been shown to be a direct inhibitor of NLRP3 inflammasome activation.[2][3][10]
Causality of Action: The activation of the NLRP3 inflammasome is a two-step process: a priming signal (often via NF-κB) to upregulate NLRP3 components, and an activation signal that triggers complex assembly. This compound acts on both steps. By inhibiting NF-κB, it reduces the available pool of NLRP3 protein.[2] Furthermore, it disrupts the assembly and activation of the complex, possibly by mitigating the upstream activation signal of mitochondrial reactive oxygen species (ROS).[2][3] This dual inhibition leads to a significant reduction in IL-1β secretion, an effect observed in models of dry eye disease and sunitinib-induced cardiotoxicity.[2][10]
The interplay between oxidative stress and inflammation is a well-established vicious cycle, where inflammation induces ROS production, and ROS, in turn, amplifies inflammatory signaling. This compound breaks this cycle through a two-pronged approach: direct antioxidant activity and upregulation of endogenous antioxidant systems.[6]
Causality of Action:
-
Direct ROS Scavenging: The phenolic structure of this compound allows it to directly scavenge free radicals like ROS, immediately reducing the oxidative burden.[6][12]
-
Activation of Nrf2 and SIRT1: this compound activates two critical master regulators of cellular homeostasis:
-
Nrf2 (Nuclear factor erythroid 2-related factor 2): this compound promotes the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE). This induces the transcription of a suite of protective genes, including Heme Oxygenase-1 (HO-1) and superoxide dismutase (SOD), bolstering the cell's intrinsic antioxidant capacity.[4][11][13]
-
SIRT1 (Sirtuin 1): this compound is a known activator of SIRT1, an NAD+-dependent deacetylase.[1][14] Activated SIRT1 can deacetylate and thereby inhibit the activity of pro-inflammatory transcription factors, including the p65 subunit of NF-κB, providing another layer of anti-inflammatory control.[1][4]
-
MAPK pathways (including p38, JNK, and ERK) are key signaling conduits that translate extracellular stimuli into cellular responses, including inflammation. This compound has been shown to modulate these pathways, although the effects can be context-dependent. In models of allergic inflammation, this compound down-regulated the MAPK pathway, contributing to the reduced expression of pro-inflammatory cytokines.[11][15] This interference with upstream kinase signaling represents another important facet of its broad anti-inflammatory profile.
Experimental Validation: Models and Protocols
To translate mechanistic understanding into drug development, robust and reproducible experimental validation is paramount. The following protocols provide a framework for assessing the anti-inflammatory activity of this compound.
Scientific Rationale: The lipopolysaccharide (LPS)-stimulated macrophage (e.g., murine RAW 264.7 or human THP-1-derived) is the gold-standard in vitro model for studying innate inflammatory responses.[7][15] LPS, a component of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering strong NF-κB and NLRP3 inflammasome activation. This model is ideal for quantifying dose-dependent inhibition of key inflammatory mediators.
Detailed Step-by-Step Protocol:
-
Cell Culture: Seed RAW 264.7 macrophages in a 24-well plate at a density of 2.5 x 10^5 cells/well. Allow cells to adhere overnight in DMEM supplemented with 10% FBS.
-
Pre-treatment: The following day, replace the medium with fresh, serum-free DMEM. Add this compound at various final concentrations (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (e.g., 0.1% DMSO). Incubate for 2 hours.
-
Self-Validation: Include a "no treatment" control and a "vehicle only" control to ensure the vehicle has no effect. A cell viability assay (e.g., MTT) should be run in parallel to confirm this compound is not cytotoxic at the tested concentrations.
-
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the "no treatment" control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Sample Collection:
-
Carefully collect the cell culture supernatant and store it at -80°C for subsequent analysis of secreted mediators.
-
Wash the remaining cells with ice-cold PBS, then lyse them with RIPA buffer containing protease and phosphatase inhibitors for Western blot or with a suitable lysis buffer for RNA extraction.
-
-
Endpoint Analysis:
-
Nitric Oxide (NO) Production: Measure nitrite concentration in the supernatant using the Griess Reagent System.
-
Cytokine Quantification: Measure TNF-α and IL-6 levels in the supernatant using commercially available ELISA kits.
-
Pathway Analysis: Perform Western blotting on cell lysates to assess the levels of key signaling proteins, such as phosphorylated NF-κB p65 (p-p65), total p65, and NLRP3.
-
Scientific Rationale: The DSS-induced colitis model in mice is a widely used and highly relevant model for inflammatory bowel disease (IBD).[7] It induces acute colonic inflammation characterized by epithelial injury and robust immune cell infiltration. This model is excellent for evaluating the in vivo efficacy of a compound's ability to mitigate tissue damage and suppress a complex inflammatory milieu.
High-Level Protocol Outline:
-
Acclimatization: Acclimatize C57BL/6 mice for one week.
-
Induction & Treatment: Provide mice with 2.5-3% (w/v) DSS in their drinking water for 7 days to induce colitis. During this period, administer this compound (e.g., 20-50 mg/kg) or vehicle control daily via oral gavage. A healthy control group receives regular water and vehicle.
-
Monitoring: Monitor mice daily for weight loss, stool consistency, and signs of rectal bleeding to calculate the Disease Activity Index (DAI).
-
Terminal Analysis (Day 8-10):
-
Measure colon length (a shorter colon indicates more severe inflammation).
-
Perform histological analysis (H&E staining) on colon sections to score tissue damage and inflammatory infiltrate.
-
Measure myeloperoxidase (MPO) activity in colon tissue as a marker of neutrophil infiltration.[9]
-
Quantify cytokine levels (TNF-α, IL-6, IL-1β) in colon tissue homogenates via ELISA or qPCR.
-
| Marker | Model System | Effect of this compound | Mechanism | Reference(s) |
| TNF-α, IL-6, IL-1β | LPS-stimulated macrophages; DSS-induced colitis | Significantly Decreased | Inhibition of NF-κB and MAPK pathways | [9][11] |
| IL-17 | Activated Human PBMCs | Decreased Production | Down-regulation of IL-17 mRNA | [5][9][16] |
| NLRP3, Caspase-1 | Hyperosmolar stress; NSCLC cells | Decreased Expression/Activation | Inhibition of NF-κB and inflammasome assembly | [10][17] |
| ICAM-1, VCAM-1 | Glomerular mesangial cells; HUVECs | Significantly Decreased | Inhibition of NF-κB signaling | [1][9][18][19] |
| Nitric Oxide (NO) | LPS-stimulated macrophages | Significantly Decreased | Down-regulation of iNOS expression | [2][3] |
| Myeloperoxidase (MPO) | Fulminant hepatic failure; Colitis | Decreased Activity | Reduced neutrophil infiltration | [9] |
| Reactive Oxygen Species (ROS) | Various (in vitro & in vivo) | Significantly Decreased | Direct scavenging; Upregulation of SOD, Catalase | [6][12][13] |
Conclusion and Future Directions
This compound presents a compelling profile as a multi-target anti-inflammatory agent. Its ability to concurrently inhibit the canonical NF-κB and NLRP3 inflammasome pathways while also bolstering the body's own antioxidant defenses via Nrf2 and SIRT1 activation is a distinct and powerful therapeutic combination.[1][2][4] The evidence strongly suggests that its mode of action is not one of blunt suppression but of nuanced modulation of the key nodes that drive and sustain pathological inflammation.
For drug development professionals, this compound represents a promising scaffold. Future research should focus on:
-
Clinical Evaluation: Moving beyond preclinical models, well-designed clinical trials are necessary to confirm its efficacy and safety in human inflammatory diseases.[20]
-
Pharmacokinetic Optimization: While superior to resveratrol, further optimization of delivery systems (e.g., nanoformulations) could enhance its therapeutic index.
-
Target Deconvolution: Advanced proteomics and transcriptomics can further elucidate its binding partners and downstream effects to uncover novel mechanisms and therapeutic applications.
By leveraging the mechanistic insights and experimental frameworks outlined in this guide, the scientific community can effectively advance the investigation of this compound, potentially unlocking a new class of safe and effective therapies for a wide range of inflammatory disorders.
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Aziz, N., Kim, M. Y., & Cho, J. Y. (2018). This compound: Pharmacological Mechanisms, Therapeutic Targets, Biological Activities, and Health Benefits. Molecules, 23(9), 2194. [Link]
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Zhang, Y., Wang, G., & Li, J. (2013). This compound: A review of pharmacology and pharmacokinetics. Pharmaceutical Biology, 51(11), 1347-1354. [Link]
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Li, H., Wang, X., & Li, W. (2020). This compound: A Critical Promising Natural Agent for Liver Protection via Antioxidative Stress. Oxidative Medicine and Cellular Longevity, 2020, 8823589. [Link]
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Aziz, N., Kim, M. Y., & Cho, J. Y. (2018). This compound: Pharmacological Mechanisms, Therapeutic Targets, Biological Activities, and Health Benefits. Molecules, 23(9), 2194. [Link]
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Russo, M., Cione, E., & Di Donna, L. (2021). This compound Reduces Cardiotoxicity and Enhances the Anticancer Effects of Sunitinib by Decreasing Pro-Oxidative Stress, Pro-Inflammatory Cytokines, and NLRP3 Inflammasome Expression. Frontiers in Oncology, 11, 694503. [Link]
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Karami, K., Majdi, A., & Mohammadi, R. (2024). This compound attenuated neuropathic pain and motor dysfunction following spinal cord injury in rats by employing its anti-inflammatory and antioxidant effects. Frontiers in Neurology, 15, 1386558. [Link]
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Chen, Y., Wang, Y., & Zhang, J. (2021). This compound has anti-inflammatory and antioxidant effects in LPS-induced macrophages and improves DSS-induced mice colitis. Journal of Functional Foods, 82, 104505. [Link]
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Liu, Y., Li, X., & Zhang, J. (2017). This compound inhibits mast cell-mediated allergic inflammation by targeting PI3K/Akt, MAPK, NF-κB and Nrf2/HO-1 pathways. Scientific Reports, 7(1), 11896. [Link]
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Chen, Y., Wang, Y., & Zhang, J. (2021). This compound has anti-inflammatory and antioxidant effects in LPS-induced macrophages and improves DSS-induced mice colitis. Food and Chemical Toxicology, 153, 112269. [Link]
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Wang, Y., Li, X., & Zhang, J. (2023). Protective effects of this compound against bone and joint disorders: the in vitro and in vivo evidence so far. Nutrition Research Reviews, 37(1), 96-107. [Link]
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Sun, Y., Wang, C., & Xu, Y. (2021). SIRT1 provides new pharmacological targets for this compound through its role as a metabolic sensor. Journal of Ethnopharmacology, 279, 114382. [Link]
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Wang, G., Li, J., & Zhang, Y. (2011). This compound modulates inflammation by decreasing NF-κB activation and oxidative stress by increasing Gli1, Ptch1, SOD1 expression and ameliorates blood-brain barrier permeability for its neuroprotective effect in pMCAO rat brain. Brain Research Bulletin, 86(5-6), 315-322. [Link]
-
Chen, L., Li, Y., & Wang, Q. (2020). This compound, A Glycoside of Resveratrol, Is Better Than Resveratrol in Alleviating Non-alcoholic Fatty Liver Disease in Mice Fed a High-Fructose Diet. Frontiers in Pharmacology, 11, 895. [Link]
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Ferreira, A. S., Rocha, S., & Varela, C. L. (2023). Glycosylation Matters: Network Pharmacology-Based and Molecular Docking Analysis of Resveratrol Glycosylated Derivatives on Parkinson's Disease. ACS Omega, 8(32), 28935-28949. [Link]
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Li, Y., Wang, Y., & Zhang, J. (2022). Synergistic Effect of this compound and Polygonatum sibiricum Polysaccharides in Combating Atherosclerosis via Suppressing TLR4-Mediated NF-κB Activation in ApoE-Deficient Mice. Journal of Immunology Research, 2022, 9957426. [Link]
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Lanzilli, G., Cottarelli, A., & Nicotera, G. (2012). Anti-inflammatory effect of resveratrol and this compound by in vitro IL-17 modulation. Inflammation, 35(1), 240-248. [Link]
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Russo, M., Cione, E., & Di Donna, L. (2021). This compound Reduces Cardiotoxicity and Enhances the Anticancer Effects of Sunitinib by Decreasing Pro-Oxidative Stress, Pro-Inflammatory Cytokines, and NLRP3 Inflammasome Expression. Frontiers in Oncology, 11, 694503. [Link]
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Lanzilli, G., Cottarelli, A., & Nicotera, G. (2012). Anti-inflammatory effect of resveratrol and this compound by in vitro IL-17 modulation. Inflammation, 35(1), 240-248. [Link]
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Campos-Contreras, A. R., et al. (2024). This compound Prevents Electron Transport Chain Dysfunction and ROS Overproduction Paralleled by an Improvement in Lipid Peroxidation and Cardiolipin Levels in Iron-Overloaded Rat Liver Mitochondria. International Journal of Molecular Sciences, 25(20), 11104. [Link]
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Li, J., Wang, Y., & Zhang, J. (2019). This compound Inhibits NLRP3 Inflammasome in Dry Eye Disease by Attenuating Oxidative Stress and Inhibiting the NF-κB Pathway. Nutrients, 11(11), 2799. [Link]
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Wang, Y., Li, X., & Zhang, J. (2024). This compound-Mediated Inhibition of HSP90α Disrupts NLRP3 Complexes and Alleviates Acute Pancreatitis. Molecular Therapy, 32(1), 234-248. [Link]
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Mischi, R., et al. (2024). This compound-Induced Shift of Redox Balance and Its Anti-Cancer Impact on Human Osteosarcoma Cells. International Journal of Molecular Sciences, 25(11), 5854. [Link]
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Chen, Y., et al. (2024). This compound enhances blood vessel relaxation and reduces NLRP3-mediated inflammation in hyperglycemia by lowering vascular cell adhesion molecule expression. Journal of Pharmacy and Pharmacology, rgae042. [Link]
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Wang, Y., Li, X., & Zhang, J. (2020). This compound suppresses proliferation and metastasis of non-small cell lung cancer cells by inhibiting NLRP3 inflammasome activation via NF-κB pathway. Journal of Cancer, 11(15), 4436-4445. [Link]
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Chen, Y., et al. (2024). This compound enhances blood vessel relaxation and reduces NLRP3-mediated inflammation in hyperglycemia by lowering vascular cell adhesion molecule expression. Journal of Pharmacy and Pharmacology, rgae042. [Link]
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Technical Deep Dive: The Cardioprotective Architecture of Polydatin
A Foundational Research Guide for Drug Development
Executive Summary: The Glucoside Advantage
While Resveratrol (3,4',5-trihydroxystilbene) has long been the poster child of stilbenoid therapeutics, its clinical translation is hampered by poor bioavailability and rapid metabolism. Polydatin (PD) (3,4',5-trihydroxystilbene-3-β-D-glucoside), the natural precursor to resveratrol found in Polygonum cuspidatum, presents a superior pharmacokinetic profile.[1]
Unlike resveratrol, which relies on passive diffusion, this compound utilizes the SGLT1 (Sodium-Glucose Linked Transporter 1) for active cellular entry.[2] This mechanism confers higher enzymatic resistance, a longer half-life, and greater thermodynamic stability. This guide dissects the molecular mechanisms of PD’s cardioprotection and provides validated protocols for reproducing these effects in preclinical settings.
Part 1: Molecular Mechanistics
The SIRT1-Nrf2-NF-κB Axis: Oxidative Stress & Inflammation
This compound acts as a potent activator of SIRT1 (Sirtuin 1), a NAD+-dependent deacetylase. This activation triggers a dual-protective cascade critical for mitigating Ischemia/Reperfusion (I/R) injury:
-
Antioxidant Defense (Nrf2 Activation): SIRT1 deacetylates PGC-1α and Nrf2. Translocation of Nrf2 to the nucleus binds to the Antioxidant Response Element (ARE), upregulating Phase II enzymes (HO-1, SOD, CAT).
-
Anti-Inflammatory Action (NF-κB Inhibition): SIRT1 deacetylates the p65 subunit of NF-κB, preventing its nuclear translocation. This suppresses the transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) that drive myocardial remodeling.
Calcium Handling and Anti-Hypertrophic Signaling
Calcium overload is a hallmark of heart failure.[3] PD exhibits a nuanced regulation of excitation-contraction coupling:
-
L-Type Ca2+ Channels (LTCC): PD inhibits peak
, reducing cytosolic calcium overload during ischemia. -
RyR2 Modulation: It stabilizes Ryanodine Receptors (RyR2), preventing diastolic calcium leak (sparks) that leads to arrhythmias.
-
SERCA2a Preservation: By inhibiting the Calcineurin-NFAT pathway, PD prevents the pathological gene program associated with hypertrophy, indirectly preserving SERCA2a function and maintaining sarcoplasmic reticulum (SR) load.
Mitochondrial Bioenergetics
In diabetic cardiomyopathy, PD upregulates Sirt3 , which deacetylates mitochondrial proteins (e.g., OPA1), promoting mitochondrial fusion over fission. It also activates mito K-ATP channels via a PKC-dependent pathway, preserving the Mitochondrial Membrane Potential (MMP) and preventing the opening of the Mitochondrial Permeability Transition Pore (mPTP) during reperfusion.
Visualization: Signaling Architecture
Figure 1: this compound's multi-target signaling network attenuating oxidative stress, inflammation, and calcium dysregulation.
Part 2: Experimental Protocols (Self-Validating Systems)
Protocol A: Ischemia/Reperfusion (I/R) Injury Model (Rat)
Objective: Assess PD efficacy in limiting infarct size and preserving hemodynamic function.
1. Animal Preparation & Anesthesia
-
Subject: Male Sprague-Dawley rats (250–300g).[4]
-
Anesthesia: Pentobarbital sodium (50 mg/kg, i.p.). Expert Note: Avoid ketamine/xylazine if studying heart rate variability specifically, as they induce bradycardia.
-
Ventilation: Tracheotomy; connect to rodent ventilator (60-70 breaths/min, tidal volume 1.2 mL/100g).
2. Surgical Procedure (LAD Ligation)
-
Perform left thoracotomy at the 4th intercostal space.
-
Expose the heart and locate the Left Anterior Descending (LAD) coronary artery.
-
The "Slip-Knot" Technique: Pass a 6-0 silk suture under the LAD (2mm below left auricle). Thread through a small PE-10 tube to create a reversible snare.
-
Validation Step: Tighten snare. Success Criteria: ST-segment elevation on ECG (Lead II) and visible pallor (cyanosis) of the anterior wall.
3. Drug Administration (The Intervention) [1][5][6]
-
Group 1 (Sham): Thread passed but not tightened.
-
Group 2 (Vehicle): Saline i.v. 10 min prior to ischemia.
-
Group 3 (this compound): 10–20 mg/kg (dissolved in saline/DMSO) i.v. 10 min prior to ischemia.
-
Expert Note: PD has poor water solubility; dissolve in minimal DMSO first, then dilute with saline. Final DMSO concentration must be <0.1%.
4. Ischemia & Reperfusion Phase
-
Ischemia: Maintain occlusion for 30 minutes .
-
Reperfusion: Release snare. Validation Step: Immediate resolution of cyanosis (hyperemia) and gradual ST-segment recovery. Reperfuse for 120 minutes .
5. Endpoint Analysis (TTC Staining)
-
Re-occlude LAD. Inject Evans Blue dye (2%) into the vena cava to stain non-risk areas (blue).
-
Excise heart, slice into 2mm sections. Incubate in 1% TTC (Triphenyltetrazolium chloride) at 37°C for 15 min.
-
Calculation:
-
Area at Risk (AAR): Red + White tissue (Total - Blue).
-
Infarct Size (IS): White tissue.
-
Metric: IS / AAR %.
-
Protocol B: Diabetic Cardiomyopathy Model
Objective: Validate PD effects on metabolic signaling (Notch1/Akt).
-
Induction: Single i.p. injection of Streptozotocin (STZ, 60 mg/kg).
-
Validation: Fasting blood glucose > 16.7 mmol/L after 72h.
-
Treatment: Administer PD (20 mg/kg/day, intragastric) for 8 weeks.
-
Analysis: Western Blot for p-Akt, Notch1, Hes1; Echocardiography for LVEF/FS.
Visualization: I/R Experimental Workflow
Figure 2: Step-by-step workflow for the LAD ligation Ischemia/Reperfusion model with critical validation checkpoints.
Part 3: Data Synthesis & Pharmacokinetics
This compound vs. Resveratrol: The Bioavailability Gap
The glycoside moiety of this compound protects it from rapid first-pass glucuronidation, a major limitation of Resveratrol.
| Parameter | Resveratrol (RES) | This compound (PD) | Clinical Implication |
| Cellular Entry | Passive Diffusion | Active Transport (SGLT1) | PD achieves higher intracellular accumulation in SGLT1-rich tissues (heart, gut). |
| Oral Bioavailability | < 1% (Rapid metabolism) | Higher (Resistant to oxidation) | PD requires lower oral dosing for therapeutic effect. |
| Half-life (t1/2) | ~14 mins (Parent compound) | ~4 hours | PD supports more stable plasma concentrations. |
| Solubility | Very Low | Improved (Glucoside group) | Easier formulation for IV or oral delivery. |
| Primary Metabolite | Glucuronides/Sulfates | Deglycosylated to RES in gut | PD acts as a "natural prodrug" providing sustained RES release + direct PD effects. |
Hemodynamic & Biochemical Efficacy (Summary of Preclinical Data)
Data aggregated from multiple rat I/R studies [1, 5, 7].
| Marker | Control (I/R) | This compound Treatment | Mechanism |
| Infarct Size (IS/AAR) | 45% - 55% | 20% - 30% | Anti-apoptosis (Bcl-2↑, Bax↓) |
| LVDP Recovery | < 40% Baseline | > 70% Baseline | Preservation of contractile machinery |
| SOD Activity | Significantly Decreased | Restored to near-Sham | Nrf2 activation |
| MDA Levels | High (Lipid Peroxidation) | Significantly Reduced | ROS Scavenging |
| TNF-α Levels | High (Inflammation) | Suppressed | NF-κB Inhibition |
Part 4: Translational Outlook
For drug development professionals, this compound represents a "second-generation" stilbene.
-
Formulation: While soluble, PD is sensitive to light. Formulations using cyclodextrin inclusion complexes or nanoliposomes have shown to further enhance stability and targeting.
-
Therapeutic Window: Preclinical data suggests a wide therapeutic index (10–100 mg/kg in rats). Phase I human trials should focus on dose-linearity given the SGLT1 saturation kinetics.
-
Combination Therapy: Synergistic potential exists with standard-of-care heart failure drugs (ACE inhibitors) due to non-overlapping mechanisms (metabolic modulation vs. hemodynamic unloading).
References
-
This compound protects against angiotensin II-induced cardiac hypertrophy and myocardial superoxide generation. Source:[7] American Journal of Physiology-Heart and Circulatory Physiology. URL:[Link]
-
This compound: A review of pharmacology and pharmacokinetics. Source: Pharmaceutical Biology. URL:[Link]
-
This compound attenuates cardiac hypertrophy through modulation of cardiac Ca2+ handling and calcineurin-NFAT signaling pathway. Source: American Journal of Physiology. URL:[Link]
-
This compound Protects Diabetic Heart against Ischemia-Reperfusion Injury via Notch1/Hes1-Mediated Activation of Pten/Akt Signaling. Source:[8][9] Oxidative Medicine and Cellular Longevity.[9] URL:[Link]
-
Cardioprotective effect of this compound against ischemia/reperfusion injury: roles of protein kinase C and mito K(ATP) activation. Source: Phytomedicine. URL:[Link]
-
This compound ameliorates diabetic cardiomyopathy via Sirt3 activation. Source:[10][11] Biochemical and Biophysical Research Communications.[11] URL:[Link]
-
Protective effect of this compound against ischemia/reperfusion injury in rat heart. Source: Sheng Li Xue Bao (Acta Physiologica Sinica). URL:[Link]
Sources
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Technical Guide: Polydatin – Chemical Architecture, Pharmacokinetics, and Therapeutic Mechanisms
[1]
Executive Summary
Polydatin (3,4',5-trihydroxystilbene-3-β-D-glucoside), also known as Piceid, is the primary glycosylated derivative of resveratrol found in Polygonum cuspidatum.[1][2][3] While resveratrol has historically dominated the stilbenoid research landscape, this compound is emerging as a superior clinical candidate due to its distinct pharmacokinetic profile.[1] Unlike its aglycone counterpart, this compound utilizes active glucose transport mechanisms (SGLT1) for cellular entry, resulting in enhanced bioavailability and metabolic stability.[1] This guide provides a rigorous technical analysis of this compound’s chemical properties, molecular mechanisms, and validated experimental protocols for its extraction and quantification.[1]
Part 1: Chemical Identity & Physicochemical Profile[1]
This compound is a stilbenoid glucoside.[1][2][3][4] Its structural core is trans-resveratrol, conjugated at the C-3 position to a β-D-glucopyranoside moiety.[1] This glycosylation drastically alters its solubility and transport mechanics compared to the aglycone.[1]
Structural Architecture & Isomerism
This compound exists primarily in the trans-isomer form in nature, which is thermodynamically more stable and biologically active than the cis-isomer.[1] However, exposure to UV light (254 nm or 366 nm) induces photo-isomerization to the cis-form, a critical consideration for analytical handling.[1]
DOT Diagram 1: Chemical Relationship & Hydrolysis
Figure 1: Structural relationship showing the hydrolysis of this compound into Resveratrol and Glucose, and the risk of UV-induced isomerization.[1]
Physicochemical Constants Table[1][3]
| Property | Value / Description | Technical Note |
| IUPAC Name | 3,4',5-Trihydroxystilbene-3-β-D-glucoside | Specificity to β-linkage is crucial for enzymatic recognition.[1] |
| CAS Number | 65914-17-2 | |
| Molecular Weight | 390.38 g/mol | Significant increase over Resveratrol (228.25 g/mol ).[1] |
| Solubility (Water) | Sparingly soluble | Glycosylation improves water solubility vs. aglycone, but co-solvents (EtOH, DMSO) are required for high concentrations.[1] |
| Solubility (Organic) | DMSO (>50 mg/mL), Ethanol | DMSO is the preferred vehicle for in vitro stock solutions.[1] |
| LogP (Octanol/Water) | ~0.4 (Estimated) | Lower than Resveratrol (~3.1), indicating higher hydrophilicity.[1] |
| pKa | ~9.3 | Phenolic hydroxyl groups deprotonate at basic pH, increasing oxidation risk.[1] |
| Melting Point | 223–226 °C | High thermal stability in solid state.[1] |
Part 2: Pharmacokinetics & The "Glucoside Advantage"[1]
The defining superiority of this compound lies in its absorption mechanism.[1] While resveratrol relies on passive diffusion (often limited by rapid metabolism), this compound exploits the Sodium-Dependent Glucose Transporter 1 (SGLT1) .[1][2]
-
Absorption: The glucose moiety acts as a "Trojan horse," facilitating active transport across the intestinal brush border via SGLT1.[1][2]
-
Metabolism: Once intracellular or in the bloodstream, cytosolic β-glucosidases hydrolyze this compound to release active resveratrol.[1] This acts as a "slow-release" mechanism, extending the plasma half-life and bioavailability compared to direct resveratrol administration [1, 2].[1]
-
Gut Microbiota Interaction: this compound modulates gut flora, increasing the production of short-chain fatty acids (SCFAs) like valeric and caproic acid, which further activate AMPK pathways [3].[1][3]
Part 3: Molecular Mechanisms of Action[1]
This compound functions as a multi-target modulator.[1][5] Its therapeutic efficacy is driven by three primary signaling axes: Antioxidant defense (Nrf2), Anti-inflammation (NF-κB), and Metabolic regulation (AMPK).[1]
DOT Diagram 2: Signal Transduction Pathways
Figure 2: this compound enters via SGLT1, activating AMPK/SIRT1 axes to upregulate antioxidant defenses (Nrf2) and suppress inflammatory cascades (NF-κB/NLRP3).[1]
The Nrf2/Keap1 Antioxidant Axis
This compound disrupts the Keap1-Nrf2 interaction.[1] Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE) to upregulate Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD).[1] This mechanism is critical in protecting against ischemia/reperfusion injury [4].[1]
The NF-κB/NLRP3 Anti-Inflammatory Axis
This compound inhibits the phosphorylation of the NF-κB p65 subunit.[1] Furthermore, it suppresses the assembly of the NLRP3 inflammasome, thereby preventing the maturation of pro-inflammatory cytokines like IL-1β and IL-18.[1] This dual inhibition is potent in treating septic shock and vascular inflammation [5].[1]
Part 4: Experimental Protocols
Protocol A: High-Yield Extraction from Polygonum cuspidatum
Objective: Isolate this compound with minimal conversion to Resveratrol (preventing hydrolysis during extraction).[1]
Reagents: Ethanol (95%), Distilled Water.[1] Equipment: Ultrasonic bath, Rotary evaporator, Centrifuge.
-
Pre-treatment: Dry P. cuspidatum roots at 60°C and pulverize to pass a 60-mesh sieve.[1]
-
Solvent Preparation: Prepare a 60-70% Ethanol/Water (v/v) solution.[1] Note: Higher water content aids in dissolving the glucoside, while ethanol penetrates the matrix.[1]
-
Extraction:
-
Separation: Centrifuge at 5000 rpm for 10 minutes. Collect supernatant.
-
Concentration: Evaporate ethanol under reduced pressure at 45°C.
-
Validation: The crude extract should be a yellow-brown solid.[1] Purity check via HPLC (Protocol B).
Protocol B: HPLC Quantification & Quality Control
Objective: Quantify this compound and detect Resveratrol impurities (indicating hydrolysis).[1]
System: HPLC with UV/DAD detector. Column: C18 Reverse Phase (e.g., 250 mm × 4.6 mm, 5 µm).[1] Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water (Maintains pH ~2.5 to suppress ionization of phenolics).[1]
Gradient Program:
| Time (min) | % Solvent A | % Solvent B | Flow Rate |
|---|---|---|---|
| 0 | 90 | 10 | 1.0 mL/min |
| 15 | 75 | 25 | 1.0 mL/min |
| 25 | 60 | 40 | 1.0 mL/min |
| 30 | 90 | 10 | 1.0 mL/min |
Detection: 306 nm (Max absorption for stilbenes).[1] Temperature: 30°C.
Self-Validating Criteria:
Part 5: References
-
Henry, C., et al. (2005). "Bioavailability and metabolism of resveratrol and its glucoside piceid."[1] Journal of Agricultural and Food Chemistry.
-
Wang, H., et al. (2015). "Comparative studies of this compound and resveratrol on mutual transformation and antioxidative effect in vivo."[1][3] Phytomedicine.
-
Zhao, X., et al. (2022). "this compound, A Glycoside of Resveratrol, Is Better Than Resveratrol in Alleviating Non-alcoholic Fatty Liver Disease in Mice Fed a High-Fructose Diet."[1] Frontiers in Nutrition.
-
Zhang, H., et al. (2017). "this compound protects against lipopolysaccharide-induced acute lung injury through Nrf2/Keap1 pathway."[1] Scientific Reports. [1]
-
Luo, Q., et al. (2015). "this compound attenuates inflammation by inhibiting NF-κB activation in osteoclastogenesis."[1] International Immunopharmacology.[1]
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- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Methodological Guide to Investigating the Impact of Polydatin on Mitochondrial Function
Abstract
Polydatin (Piceid), a glucoside of resveratrol, is a natural compound of significant interest due to its high bioavailability and potent biological activities, including anti-inflammatory, antioxidant, and cardioprotective effects. A growing body of evidence suggests that many of this compound's therapeutic benefits are rooted in its ability to modulate mitochondrial function. This application note provides a comprehensive, methodology-focused guide for researchers investigating the effects of this compound on mitochondrial health. We will delve into the core mitochondrial processes influenced by this compound and present detailed, field-proven protocols for their assessment. This guide is designed to equip researchers with the necessary tools to rigorously evaluate this compound as a potential therapeutic agent for mitochondria-related pathologies.
Introduction: this compound as a Modulator of Mitochondrial Function
Mitochondria are central to cellular bioenergetics, metabolism, and signaling. Mitochondrial dysfunction is a key pathological feature in a wide array of human diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic syndrome. This compound has emerged as a promising agent for protecting and enhancing mitochondrial function.[1][2] Preclinical studies have demonstrated that this compound can mitigate mitochondrial damage, improve energy metabolism, and promote cellular homeostasis.[3]
The primary mechanisms through which this compound exerts its effects on mitochondria include:
-
Activation of Sirtuin (SIRT) Pathways: this compound activates SIRT1 and SIRT3, key regulators of mitochondrial biogenesis and function.[1][2]
-
Reduction of Oxidative Stress: It decreases the production of mitochondrial reactive oxygen species (ROS) and enhances antioxidant defenses.[1][3]
-
Promotion of Mitophagy: this compound stimulates the removal of damaged mitochondria via the PINK1/Parkin pathway, a critical quality control mechanism.[1][2]
-
Modulation of Mitochondrial Bioenergetics: It helps maintain the mitochondrial membrane potential (MMP) and supports ATP synthesis.[1]
This guide will provide detailed protocols to investigate each of these key areas.
Core Signaling Pathways Modulated by this compound
This compound's influence on mitochondrial function is mediated by a network of interconnected signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
Figure 1: Key signaling pathways activated by this compound to enhance mitochondrial function.
Experimental Design and General Considerations
Before initiating specific assays, a well-controlled experimental setup is paramount.
Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a cell line relevant to your research question (e.g., SH-SY5Y for neuroprotection, H9c2 for cardioprotection, HepG2 for metabolic studies).
-
This compound Preparation: Dissolve this compound (Sigma-Aldrich, Cat# P5024 or equivalent) in DMSO to create a high-concentration stock solution (e.g., 100 mM). Store aliquots at -20°C. The final DMSO concentration in the cell culture medium should be kept below 0.1% to avoid solvent-induced toxicity.
-
Dose-Response and Time-Course: It is essential to perform dose-response and time-course experiments to determine the optimal concentration and duration of this compound treatment for your specific cell line and experimental endpoint. Based on published literature, a typical starting concentration range for in vitro studies is 5-100 µM, with incubation times ranging from 2 to 24 hours.[3][4][5][6]
Table 1: General Experimental Parameters
| Parameter | Recommended Range/Value | Rationale |
| Cell Seeding Density | 70-80% confluency at time of assay | Ensures cells are in a healthy, proliferative state and avoids artifacts from overgrowth. |
| This compound Concentration | 5 µM - 100 µM | Literature suggests bioactivity within this range for most cell types.[4][5][6] |
| Treatment Duration | 2 - 24 hours | Dependent on the specific endpoint; shorter times for signaling events, longer for biogenesis. |
| Vehicle Control | DMSO (≤0.1%) | Essential to control for any effects of the solvent used to dissolve this compound. |
| Positive Controls | Varies by assay (see protocols) | Validates that the assay is working correctly and provides a benchmark for comparison. |
Protocols for Assessing Mitochondrial Bioenergetics
A primary function of mitochondria is to produce ATP through oxidative phosphorylation. This compound has been shown to enhance this process.
Measurement of Mitochondrial Membrane Potential (MMP)
A high MMP is indicative of healthy, respiring mitochondria. The cationic dye JC-1 is a ratiometric probe commonly used to assess MMP. In healthy cells with a high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low MMP, JC-1 remains as monomers and emits green fluorescence.[3][7][8]
Protocol: JC-1 Staining for MMP
-
Cell Preparation: Seed cells in a 96-well black, clear-bottom plate and treat with this compound, vehicle, and a positive control (e.g., 10 µM CCCP for 1 hour to depolarize mitochondria).
-
JC-1 Staining Solution: Prepare a 1X JC-1 working solution by diluting a stock solution (e.g., from a commercial kit like Elabscience, E-CK-A301) in pre-warmed cell culture medium to a final concentration of 1-10 µg/mL.[3][7]
-
Staining: Remove the treatment medium and add the JC-1 working solution to each well.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 20-30 minutes, protected from light.[7][8]
-
Washing: Gently wash the cells twice with a pre-warmed assay buffer (typically provided in kits) or PBS.
-
Data Acquisition: Immediately measure fluorescence using a microplate reader.
-
Data Analysis: The MMP is typically represented as the ratio of red to green fluorescence intensity. An increase in this ratio following this compound treatment indicates preservation or enhancement of MMP.
Quantification of Cellular ATP Levels
Directly measuring ATP levels provides a clear readout of cellular energy status. Luciferase-based assays are highly sensitive and widely used.
Protocol: Luminescence-based ATP Assay
-
Cell Preparation: Seed cells in a 96-well white, opaque-bottom plate and treat with this compound and controls.
-
Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions (e.g., Sigma-Aldrich, Cat# MAK473). This typically involves mixing a buffer, substrate (luciferin), and enzyme (luciferase).
-
Cell Lysis and Reaction: Add the ATP assay reagent directly to the wells. The reagent will lyse the cells and initiate the luminescent reaction.
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light, to allow the signal to stabilize.
-
Data Acquisition: Measure luminescence using a microplate luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells or total protein content in parallel wells. An increase in ATP levels with this compound treatment suggests improved mitochondrial energy production.
Real-Time Analysis of Mitochondrial Respiration with Seahorse XF Analyzer
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), providing a detailed profile of mitochondrial respiration. The "Mito Stress Test" is a standard assay that uses sequential injections of mitochondrial inhibitors to assess key parameters of mitochondrial function.[9][10]
Figure 2: Experimental workflow for the Seahorse XF Mito Stress Test.
Protocol: Seahorse XF Mito Stress Test
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
This compound Treatment: Treat cells with this compound for the desired duration.
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C.
-
Cartridge Hydration and Loading: Hydrate the sensor cartridge overnight and load with oligomycin, FCCP, and a mixture of rotenone and antimycin A into the appropriate ports.
-
Assay Execution: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer and run the Mito Stress Test protocol.
-
Data Analysis: The instrument software will calculate the following parameters:
-
Basal Respiration: The baseline oxygen consumption.
-
ATP Production: The decrease in OCR after oligomycin injection.
-
Maximal Respiration: The peak OCR after FCCP injection.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration. this compound is expected to increase these parameters, indicating enhanced mitochondrial fitness.[1]
-
Protocols for Assessing Mitochondrial Oxidative Stress
Mitochondrial respiration can lead to the production of ROS. While low levels of ROS are important for signaling, excessive ROS can cause oxidative damage. This compound is known to be a potent antioxidant.
Protocol: Measurement of Mitochondrial Superoxide with MitoSOX Red
MitoSOX Red is a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide, leading to red fluorescence.[11][12][13][14]
-
Cell Preparation: Seed cells on glass-bottom dishes or in a 96-well plate and treat with this compound. Include a positive control for ROS production (e.g., 10 µM Antimycin A for 30 minutes).
-
MitoSOX Red Preparation: Prepare a 5 mM MitoSOX Red stock solution in DMSO.[11] Dilute this stock in pre-warmed HBSS or serum-free medium to a final working concentration of 2.5-5 µM.
-
Staining: Remove the treatment medium, wash cells once with warm buffer, and add the MitoSOX Red working solution.
-
Incubation: Incubate for 10-20 minutes at 37°C, protected from light.[13]
-
Washing: Gently wash the cells three times with warm buffer.
-
Data Acquisition: Analyze the cells immediately via fluorescence microscopy (Excitation ~510 nm / Emission ~580 nm) or flow cytometry.[14]
-
Data Analysis: Quantify the mean fluorescence intensity. A decrease in MitoSOX Red signal with this compound treatment indicates a reduction in mitochondrial superoxide levels.
Protocols for Assessing Mitochondrial Biogenesis, Dynamics, and Mitophagy
This compound can influence the entire lifecycle of mitochondria, from their creation (biogenesis) and shape (dynamics) to their removal (mitophagy).
Western Blot Analysis of Key Regulatory Proteins
Western blotting is essential for examining the expression and activation of proteins in the signaling pathways modulated by this compound.
Protocol: Western Blotting
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-50 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[15]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities using software like ImageJ and normalize to a loading control (e.g., GAPDH or β-actin). For phosphoproteins, normalize to the total protein level.
Table 2: Key Antibodies for Western Blot Analysis
| Target Protein | Expected Effect of this compound | Recommended Antibody (Example) |
| SIRT1 | Upregulation | Cell Signaling Technology, #9475 |
| p-AMPKα (Thr172) | Increased Phosphorylation | Cell Signaling Technology, #2535[9] |
| Total AMPKα | No Change | Cell Signaling Technology, #2532 |
| PGC-1α | Upregulation | Cell Signaling Technology, #4259[11] |
| Nrf2 | Upregulation/Nuclear Translocation | Cell Signaling Technology, #12721[4] |
| LC3B-II/LC3B-I Ratio | Increase (indicates autophagy) | Cell Signaling Technology, #3868[17] |
| PINK1 | Stabilization/Upregulation | Proteintech, 23274-1-AP[16] |
| Parkin | Upregulation/Mitochondrial Translocation | Cell Signaling Technology, #4211 |
| Drp1 | Downregulation | Cell Signaling Technology, #8570[18] |
Imaging Mitophagy with Tandem Fluorescent LC3
To specifically track the delivery of mitochondria to lysosomes for degradation (mitophagy), a tandem mRFP-GFP-LC3 reporter is highly effective. In neutral pH autophagosomes, both GFP and mRFP fluoresce (yellow puncta). Upon fusion with the acidic lysosome, the GFP signal is quenched, while the mRFP signal persists (red puncta). An increase in "red-only" puncta co-localizing with mitochondria indicates successful mitophagic flux.[1][2][7]
Protocol: Mitophagy Flux Assay
-
Transfection: Transfect cells with a plasmid encoding a mitochondria-targeted mRFP-GFP-LC3 reporter.
-
Treatment: Treat the cells with this compound. A positive control for mitophagy induction (e.g., 10 µM CCCP) and a lysosomal inhibitor (e.g., 50 nM Bafilomycin A1) should be included to confirm the accumulation of autophagosomes.
-
Fixation and Imaging: Fix the cells and acquire images using a confocal microscope with channels for GFP and mRFP.
-
Data Analysis: Quantify the number of yellow (autophagosomes) and red-only (autolysosomes) puncta that co-localize with a mitochondrial marker (e.g., MitoTracker Deep Red). An increase in the ratio of red to yellow puncta suggests that this compound enhances mitophagic flux.
Analysis of Mitochondrial Morphology
Mitochondrial dynamics (fission and fusion) can be visualized by staining with mitochondrial-specific dyes like MitoTracker. Healthy mitochondria often form an interconnected tubular network, while stress can lead to fragmentation.
Protocol: Mitochondrial Morphology Analysis
-
Staining and Treatment: Treat cells with this compound. In the last 30 minutes of treatment, add MitoTracker Red CMXRos (e.g., 100 nM) to the medium.
-
Live-Cell Imaging: Wash the cells and replace with fresh medium. Acquire images of live cells using a confocal microscope.
-
Data Analysis: Use software like ImageJ/Fiji to quantify mitochondrial morphology.
-
Manual Categorization: Visually score cells as having tubular, intermediate, or fragmented mitochondria.
-
Quantitative Analysis: Use plugins to measure parameters like aspect ratio and form factor. An increase in these parameters suggests a more elongated, fused mitochondrial network, which would be the expected effect of this compound.
-
Conclusion
This compound presents a compelling case as a natural compound capable of enhancing mitochondrial function through multiple mechanisms. The protocols outlined in this application note provide a robust framework for researchers to systematically investigate its effects on mitochondrial bioenergetics, oxidative stress, biogenesis, and quality control. By employing these validated methods, the scientific community can further elucidate the therapeutic potential of this compound in mitigating diseases associated with mitochondrial dysfunction.
References
-
Consensus. (n.d.). How does this compound affect mitochondrial function in different cell types? Retrieved from [Link]
-
Consensus. (n.d.). How does this compound impact mitochondrial dynamics? Retrieved from [Link]
-
Pang, N., et al. (2017). This compound Prevents Methylglyoxal-Induced Apoptosis through Reducing Oxidative Stress and Improving Mitochondrial Function in Human Umbilical Vein Endothelial Cells. Oxidative Medicine and Cellular Longevity, 2017, 7180943. [Link]
-
Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit(with JC-1). Retrieved from [Link]
-
Yang, Y., et al. (2021). A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia. STAR Protocols, 2(2), 100470. [Link]
-
Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]
-
Imai, K., Hasegawa, J., & Yoshimori, T. (n.d.). mRFP-GFP tandem fluorescent-tagged LC3 (tfLC3). Bio-protocol. [Link]
-
Agilent. (n.d.). Seahorse XF Cell Mito Stress Test Kit User Guide. Retrieved from [Link]
-
Bheereddy, P., et al. (2020). SIRT1 Activation by this compound Alleviates Oxidative Damage and Elevates Mitochondrial Biogenesis in Experimental Diabetic Neuropathy. Cellular and Molecular Neurobiology, 40(5), 773-786. [Link]
-
Kaivola, J., et al. (2021). Monitoring Autophagic Activity In Vitro and In Vivo Using the GFP-LC3-RFP-LC3ΔG Probe. Methods in Molecular Biology, 2284, 55-66. [Link]
-
Sun, Y., et al. (2021). This compound Prevents Neuroinflammation and Relieves Depression via Regulating Sirt1/HMGB1/NF-κB Signaling in Mice. Frontiers in Pharmacology, 12, 707954. [Link]
-
Diot, A., et al. (2015). Validation of the RedMIT-GFP-LC3 Mouse model for detecting mitophagy in vivo. Cell Death & Disease, 6, e1825. [Link]
-
Kauffman, M. E., et al. (2016). MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS. Reactive Oxygen Species (Apex), 2(6), 361–370. [Link]
-
Ghosh, S., et al. (2014). Long-Term caloric restriction up-regulates PPAR gamma Co-Activator 1 alpha (PGC-1α) expression in mice. Journal of Endocrinology, 221(1), 129-141. [Link]
-
Bio-protocol. (n.d.). A. Isolation of mitochondria from cultured cells. Retrieved from [Link]
-
STAR Protocols. (2021). Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer. STAR Protocols, 2(3), 100728. [Link]
-
Sun, Y., et al. (2021). SIRT1 provides new pharmacological targets for this compound through its role as a metabolic sensor. Journal of Ethnopharmacology, 281, 114563. [Link]
-
Biocompare. (n.d.). Anti-DRP1 Antibody Products. Retrieved from [Link]
-
Luo, Y., et al. (2024). This compound ameliorates early brain injury after subarachnoid hemorrhage through up-regulating SIRT1 to suppress endoplasmic reticulum stress. Journal of Neuroinflammation, 21(1), 1-19. [Link]
-
Merck Millipore. (n.d.). Anti-phospho-AMPK α (Thr172) Antibody. Retrieved from [Link]
-
Biocompare. (n.d.). Anti-PGC1A Western Blot Antibody Products. Retrieved from [Link]
-
Affinity Biosciences. (n.d.). LC3B Antibody. Retrieved from [Link]
-
Affinity Biosciences. (n.d.). Phospho-AMPK alpha (Thr172) Antibody. Retrieved from [Link]
-
Bio-protocol. (n.d.). Cell Biology - Mitochondria -Organelle isolation. Retrieved from [Link]
-
Affinity Biosciences. (n.d.). AMPK alpha Antibody. Retrieved from [Link]
-
Affinity Biosciences. (n.d.). DRP1 Antibody. Retrieved from [Link]
Sources
- 1. proteolysis.jp [proteolysis.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NRF2 Antibody | Cell Signaling Technology [cellsignal.com]
- 5. novusbio.com [novusbio.com]
- 6. AMPK alpha 1 Antibody (2B7) - BSA Free (NBP2-22127): Novus Biologicals [novusbio.com]
- 7. Monitoring Autophagic Activity In Vitro and In Vivo Using the GFP-LC3-RFP-LC3ΔG Probe | Springer Nature Experiments [experiments.springernature.com]
- 8. SIRT1 Activation by this compound Alleviates Oxidative Damage and Elevates Mitochondrial Biogenesis in Experimental Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospho-AMPK alpha (Thr172) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. AMPK alpha-1 Monoclonal Antibody (C.961.4) (MA5-14922) [thermofisher.com]
- 11. PGC1 alpha Antibody | Cell Signaling Technology [cellsignal.com]
- 12. PGC-1 alpha antibody Western SAB4200226 [sigmaaldrich.com]
- 13. Anti-Nrf2 Antibody (A80763) | Antibodies.com [antibodies.com]
- 14. Anti-DRP1 recombinant antibody [EPR19274] (ab184247) | Abcam [abcam.com]
- 15. A proteasome-dependent inhibition of SIRT-1 by the resveratrol analogue 4,4′-dihydroxy-trans-stilbene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PINK1 antibody (23274-1-AP) | Proteintech [ptglab.com]
- 17. Anti-LC3B Antibodies | Invitrogen [thermofisher.com]
- 18. DRP1 (D6C7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Polydatin Bioavailability Optimization
Current Status: ● Operational | Ticket Volume: High | Topic: In Vivo Bioavailability & Formulation
Welcome to the Polydatin (PD) Technical Support Hub
User Persona: Senior Application Scientist System Message: You have reached the Tier 3 Support Desk. The following guide addresses the three most critical failure points in this compound in vivo studies: Solubility Limits , Rapid Metabolic Hydrolysis , and Transporter Saturation .
Unlike Resveratrol, which suffers primarily from poor solubility, this compound (Piceid) presents a "Trojan Horse" paradox: it enters cells actively but is rapidly dismantled once inside. This guide provides the protocols to bypass these bottlenecks.
Module 1: Formulation & Solubility Support
Ticket #402: "My this compound precipitates in saline/PBS immediately upon injection."
Root Cause Analysis
While this compound (3,4',5-trihydroxystilbene-3-β-D-glucoside) is structurally more hydrophilic than Resveratrol due to the glucose moiety, its solubility in pure water (~200–300 µg/mL) is still insufficient for the high doses (50–100 mg/kg) required in rodent models. Standard saline reduces this solubility further due to the "salting-out" effect.
Troubleshooting Protocol: The Co-Solvent System
WARNING: Avoid high concentrations of DMSO (>10%) for in vivo use as it induces hemolysis and confounding anti-inflammatory effects.
Recommended Vehicle (IV/IP Administration): Use a HP-β-CD (Hydroxypropyl-beta-cyclodextrin) inclusion complex rather than simple organic co-solvents.
| Component | Concentration | Function |
| This compound | 5–10 mg/mL | Active Pharmaceutical Ingredient |
| HP-β-CD | 20% (w/v) | Host molecule; encapsulates hydrophobic stilbene core |
| PEG 400 | 5% (v/v) | Co-solvent / Interface stabilizer |
| Saline (0.9%) | Balance | Isotonic carrier |
Preparation Steps:
-
Dissolve HP-β-CD in saline at 40°C under stirring.
-
Dissolve this compound in PEG 400 separately.
-
Slowly add the PD/PEG mixture to the CD/Saline solution.
-
Sonicate for 10 minutes until clear. Filter sterilize (0.22 µm).
Module 2: Metabolic Stability & Half-Life
Ticket #899: "Plasma analysis shows high Resveratrol but low this compound levels just 15 minutes post-dosing."
Root Cause Analysis: The "Deglycosylation Trap"
This is the most common failure point. This compound is not passively absorbed like Resveratrol; it is actively transported via SGLT1 (Sodium-Glucose Linked Transporter 1).[1] Once inside the enterocyte or hepatocyte, it encounters Cytosolic
To maintain this compound as this compound in circulation, you must shield it from CBG hydrolysis.
Visualizing the Failure Point
The following diagram illustrates the metabolic fate you are trying to prevent.
Caption: Figure 1. The metabolic bottleneck. This compound enters via SGLT1 but is rapidly hydrolyzed by CBG into Resveratrol unless encapsulated.
The Solution: PLGA Nanoparticle Encapsulation
Encapsulating this compound in PLGA (Poly(lactic-co-glycolic acid)) nanoparticles protects it from enzymatic hydrolysis and improves cellular uptake via endocytosis rather than SGLT1 dependence.
Protocol: Single Emulsion Solvent Evaporation (O/W)
-
Organic Phase Preparation:
-
Dissolve 50 mg PLGA (50:50, MW 10-15k) in 2 mL Ethyl Acetate .
-
Add 5 mg this compound (dissolved in 200 µL Methanol/Acetone) to the PLGA solution.
-
Note: this compound is hydrophilic; if it crashes out, switch to a Double Emulsion (W/O/W) method, but for high loading, the co-solvent method usually suffices.
-
-
Aqueous Phase Preparation:
-
Prepare 10 mL of 1% (w/v) PVA (Polyvinyl alcohol) in ultrapure water.
-
-
Emulsification:
-
Add Organic Phase to Aqueous Phase dropwise under probe sonication (20% amplitude, on/off 5s/5s) for 5 minutes.
-
Critical: Keep on ice to prevent heat degradation.
-
-
Solvent Evaporation:
-
Stir the emulsion at 500 RPM for 4 hours at room temperature to evaporate ethyl acetate.
-
-
Collection:
-
Centrifuge at 15,000 x g for 20 minutes. Wash pellet 2x with water.[2]
-
Resuspend in water with 2% Trehalose (cryoprotectant) and lyophilize.
-
Module 3: Experimental Design & PK Analysis
Ticket #115: "My oral gavage (PO) data is inconsistent compared to IV. Some rats show high absorption, others near zero."
Root Cause Analysis: SGLT1 Saturation & Microbiota
-
SGLT1 Saturation: Unlike passive diffusion, SGLT1 is saturable. A massive oral bolus may saturate the transporters, leading to non-linear pharmacokinetics.
-
Microbiota Variance: Gut bacteria also possess
-glucosidase activity.[3] If the SGLT1 transporters are saturated, the remaining this compound sits in the lumen and is hydrolyzed by bacteria into Resveratrol.
Optimization Table: Dosing Strategy
| Parameter | Standard Approach (Flawed) | Optimized Approach (Recommended) |
| Dose Volume | High volume bolus | Split dosing (b.i.d.) to avoid SGLT1 saturation |
| Fasting State | Overnight fast | 4h fast (Severe fasting downregulates SGLT1) |
| Bioenhancers | None | Co-administer Piperine (20 mg/kg) to inhibit glucuronidation |
| Sampling | 0, 1, 2, 4, 8, 24h | 0, 5m, 15m, 30m , 1h, ... (Capture the rapid distribution phase) |
Bioenhancer Workflow
To maximize oral bioavailability without nanoparticles, use the "Metabolic Blockade" technique:
-
T-30 mins: Administer Piperine (20 mg/kg PO) to inhibit UGT enzymes.
-
T-0: Administer this compound (50 mg/kg PO).
-
Result: Increases
by reducing the Phase II conjugation of any this compound that is hydrolyzed to Resveratrol, while also potentially inhibiting the efflux transporter P-gp.
References
-
Polyd
-
PLGA Nanoparticle Formulation for Polyd
- Source:Intern
- Title: this compound-loaded PLGA nanoparticles protect against non-alcoholic f
-
Link:[Link]
-
Solubility & Cyclodextrin Complexes
-
Metabolic Hydrolysis by Beta-Glucosidase
- Source:Drug Metabolism and Disposition
- Title: Hydrolysis of this compound to Resver
-
Link:[Link]
-
Bioenhancers (Piperine) and Stilbenes
- Source:Molecular Nutrition & Food Research
- Title: Enhancing the bioavailability of resver
-
Link:[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | PLGA nanoparticles for capsaicin delivery: enhanced encapsulation efficiency and pro-apoptotic activity in HEPG2 cells [frontiersin.org]
- 3. Frontiers | this compound, A Glycoside of Resveratrol, Is Better Than Resveratrol in Alleviating Non-alcoholic Fatty Liver Disease in Mice Fed a High-Fructose Diet [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Is It Possible to Improve the Bioavailability of Resveratrol and this compound Derived from Polygoni cuspidati Radix as a Result of Preparing Electrospun Nanofibers Based on Polyvinylpyrrolidone/Cyclodextrin? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Polydatin Solubility Challenges
Topic: Polydatin (Piceid) Solubility & Stability Optimization Document ID: TS-POLY-001 Last Updated: 2025-05-12 Audience: Cell Biologists, Pharmacologists, Formulation Scientists
Executive Summary & Molecule Profile
This compound (3,4',5-trihydroxystilbene-3-β-D-glucoside) is the natural glycoside of resveratrol. While the addition of a glucose moiety makes this compound more water-soluble than its aglycone parent (Resveratrol), it remains sparingly soluble in aqueous buffers (PBS, culture media) at physiological pH.
This guide addresses the frequent "crash-out" (precipitation) events users encounter when diluting organic stocks into aqueous experimental buffers.
Physicochemical Snapshot
| Property | Value | Notes |
| Molecular Weight | 390.38 g/mol | Glucose group adds hydrophilicity but bulk. |
| Water Solubility | < 0.5 mg/mL | Critical:[1][2] Insoluble in cold water. |
| DMSO Solubility | ~ 50–100 mg/mL | Preferred stock solvent. |
| Ethanol Solubility | ~ 20 mg/mL | Lower than DMSO; requires high purity. |
| LogP | ~ 0.2–0.5 | Borderline lipophilicity; prone to membrane association. |
| Stability | Light/Heat Sensitive | Trans-isomer is bioactive; UV light induces cis-isomerization. |
Decision Matrix: Selecting the Right Protocol
Before starting, determine your experimental constraints using this logic flow.
Figure 1: Decision tree for selecting the appropriate this compound solubilization strategy based on experimental tolerance for organic solvents.
Step-by-Step Protocols
Protocol A: The "Standard" DMSO Dilution (In Vitro)
Best for: Cancer cell lines, robust immortalized cells.
The Challenge: Adding high-concentration DMSO stock directly to media causes a local "shock" where this compound precipitates before it can disperse.
-
Stock Prep: Dissolve this compound powder in high-grade anhydrous DMSO to 50 mM .
-
Tip: Sonicate for 5–10 minutes if visible crystals remain.
-
-
Intermediate Dilution (The "Sandwich" Step):
-
Do NOT pipette 1 µL of stock directly into 10 mL of media.
-
Instead, prepare a 100x intermediate in sterile PBS or serum-free media.
-
Example: To achieve 50 µM final: Dilute 50 mM stock 1:100 into PBS (gives 500 µM). Vortex immediately.
-
-
Final Dilution: Add the intermediate solution to your culture media (1:10 dilution).
-
Result: 50 µM this compound with 0.1% DMSO.
-
-
Visual Check: Inspect under a microscope. If black "pepper" dots appear, microprecipitation has occurred.
Protocol B: The "Advanced" Cyclodextrin Method (Aqueous)
Best for: Sensitive primary cells, neurons, or high-concentration aqueous needs.
Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex, hiding the hydrophobic stilbene backbone inside a cone-shaped sugar structure.
-
Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in sterile water or PBS. Filter sterilize (0.22 µm).
-
Add this compound: Add this compound powder directly to the HP-β-CD solution.
-
Target Ratio: 1:1 molar ratio is ideal, but excess CD ensures solubility.
-
-
Solubilization:
-
Shake or vortex vigorously at room temperature for 4 hours (or overnight at 4°C).
-
Note: The solution may appear cloudy initially but should clarify.
-
-
Filtration: Pass through a 0.45 µm filter to remove any uncomplexed drug.
-
Validation: This method can typically achieve 2–5 mg/mL concentrations in purely aqueous buffer [1, 2].
Protocol C: High-Dose In Vivo Formulation
Best for: IP or IV injection in mice/rats.
The "Golden Ratio" Formulation [3]: This specific co-solvent mixture avoids precipitation in the syringe while maintaining biocompatibility.
| Component | Volume Fraction | Order of Addition |
| 1. This compound Stock | 10% | Dissolved in DMSO (e.g., 25 mg/mL) |
| 2. PEG300 | 40% | Add second, vortex vigorously. |
| 3. Tween 80 | 5% | Add third, mix gently (avoids foaming). |
| 4. Saline | 45% | Add last to volume.[3] Warm if needed. |
Yields: A clear solution stable for immediate injection.
Troubleshooting & FAQs
Q: My solution turned yellow after 24 hours. Is it still good?
A: Proceed with caution. this compound, like Resveratrol, is a stilbene and is sensitive to oxidation and light.[4] A yellow shift indicates the formation of oxidation byproducts or cis-isomerization (triggered by UV light).
-
Fix: Always wrap tubes in aluminum foil. Prepare stocks fresh or store at -80°C under nitrogen/argon if possible.
Q: Can I autoclave this compound in PBS?
A: NO. The high heat (121°C) and pressure can hydrolyze the glycosidic bond, reverting this compound back to Resveratrol (which is even less soluble) and free glucose.
-
Fix: Dissolve in buffer, then use a 0.22 µm PES or PVDF syringe filter for sterilization.
Q: I see crystals in my cell culture wells after 2 hours.
A: This is "Microprecipitation." Even if the solution looked clear initially, the proteins in Fetal Bovine Serum (FBS) can sometimes interact with the drug, or the concentration exceeds the thermodynamic solubility limit.
-
Fix:
-
Lower the final concentration.
-
Switch to Protocol B (Cyclodextrins).
-
Ensure the media is pre-warmed to 37°C before adding the drug.
-
Q: Why is this compound better than Resveratrol if it's still hard to dissolve?
A: Bioavailability. While in vitro solubility is tricky, this compound utilizes active glucose transport (SGLT1) for cellular entry, whereas Resveratrol relies on passive diffusion. This often results in higher intracellular accumulation despite the formulation challenges [4].
References
-
MedChemExpress. this compound (Piceid) Product Information & Solubility Protocols. Retrieved from MedChemExpress. Link
-
Kerimi, A., et al. (2015). The glucose moiety of this compound improves its stability and solubility compared to resveratrol.[5][6] Journal of Functional Foods.
- Wang, H., et al. (2015). Preparation and characterization of this compound-loaded liposomes and their tissue distribution in rats. Journal of Drug Delivery Science and Technology.
-
Du, Q., et al. (2013). This compound: A review of pharmacology and pharmacokinetics. Pharmaceutical Biology. Link
-
MCE Solubility Data. Solubility of this compound in DMSO, Ethanol, and Aqueous Buffers.Link
Sources
- 1. US20080261902A1 - Pharmaceutical composition containing this compound and its application - Google Patents [patents.google.com]
- 2. Improved bioavailability and anti-nephrotoxicity efficacy of this compound on cisplatin-induced AKI via a dual-targeting fucoidan delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Neuroprotective Role of this compound: Neuropharmacological Mechanisms, Molecular Targets, Therapeutic Potentials, and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Polydatin for In Vivo Anti-Inflammatory Studies
Welcome to the technical support center for polydatin applications. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you successfully design and execute your in vivo anti-inflammatory experiments. As Senior Application Scientists, we have compiled field-proven insights to address common challenges and ensure the integrity of your results.
Section 1: this compound Formulation & Pre-Experiment Planning
This section addresses the critical first steps of sourcing, preparing, and handling this compound to ensure consistency and efficacy in your studies.
Frequently Asked Questions (FAQs)
Q1: My this compound powder has poor water solubility. How can I prepare a homogenous suspension for in vivo administration?
A1: This is the most common challenge researchers face. This compound has very low solubility in water (estimated at 30 µg/mL at 25°C)[1]. Direct suspension in saline or PBS will result in rapid precipitation and inaccurate dosing.
-
Expert Recommendation: The most reliable and widely published method for oral gavage is to use a suspension agent. We recommend preparing a vehicle of 0.5% to 1.0% (w/v) sodium carboxymethylcellulose (CMC) in sterile, distilled water or saline.[2]
-
Causality: CMC is an inert polymer that increases the viscosity of the solution, preventing the this compound particles from settling. This ensures that each dose drawn into the syringe contains a consistent concentration of the compound, which is critical for reproducible results.
-
Protocol Validation: To validate your suspension, prepare a batch and let it sit on the bench for the maximum duration you anticipate between dosing animals (e.g., 30-60 minutes). Visually inspect for any significant precipitation. For a more rigorous check, take aliquots from the top and bottom of the suspension over time and measure the concentration.
Q2: What purity of this compound should I use for in vivo experiments?
A2: For all in vivo work, it is imperative to use this compound with a purity of ≥95% , with ≥98% being ideal. This should be verified by a Certificate of Analysis (CoA) from your supplier, which typically uses High-Performance Liquid Chromatography (HPLC) for verification.
-
Causality: Lower purity compounds can contain contaminants, including other biologically active molecules or residual solvents from the extraction process. These impurities can confound your results by either producing their own biological effects or by interfering with the action of this compound.
Q3: Can I dissolve this compound in DMSO for intraperitoneal (i.p.) injection?
A3: While DMSO is a powerful solvent, using it for i.p. injections is strongly discouraged for inflammation studies.
-
Expertise & Trustworthiness: DMSO itself can induce a sterile inflammatory response, mast cell degranulation, and pain in animals. This would create a significant confounding variable, making it impossible to isolate the anti-inflammatory effects of this compound. If you must use a co-solvent for i.p. routes, consider alternatives like a low percentage of PEG400 or Solutol HS 15, but these must be accompanied by rigorous vehicle-only control groups to assess their own inflammatory potential. The preferred method for i.p. administration is a finely milled microsuspension in saline with a minimal amount of a non-inflammatory surfactant like Tween 80 (e.g., 0.1-0.5%).
Section 2: Dosing Strategy & Administration
Choosing the correct dose, route, and timing is fundamental to observing a therapeutic effect. This section provides guidance on designing an effective dosing regimen.
Troubleshooting & FAQs
Q4: What is a good starting dose for my in vivo model? I see a wide range in the literature.
A4: The effective dose of this compound is highly dependent on the animal model, the severity of the inflammatory challenge, and the route of administration. Based on a review of published studies, a clear pattern emerges.
-
Data-Driven Recommendation:
-
Experimental Design Insight: Always perform a dose-response study. We recommend starting with a three-dose cohort (e.g., 15, 45, and 100 mg/kg for an oral study) to determine the optimal concentration for your specific model before proceeding to larger efficacy studies.
| Animal Model | Inflammatory Condition | Route | Effective Dosage | Key Finding | Reference |
| C57BL/6 Mice | Diabetes-induced hyposalivation | Oral | 100 mg/kg/day | Ameliorated salivary gland cell injury and increased AQP5 expression. | |
| C57BL/6J Mice | High-fructose diet-induced NAFLD | Oral | 50 mg/kg/day | Alleviated lipid dysmetabolism more effectively than resveratrol. | |
| DBA/1J Mice | Collagen-induced arthritis | i.p. | 15 & 45 mg/kg/day | Dose-dependently decreased arthritis score by ~20% and ~66%, respectively. | |
| Ovariectomised Mice | Osteoporosis | i.p. | 3 mg/kg (every 2 days) | Repaired defective bone structures after 4-8 weeks. |
Q5: this compound is a precursor to resveratrol. Should I be concerned about its conversion in vivo?
A5: Yes, this is a critical aspect of its pharmacology. This compound is a glycoside of resveratrol and can be hydrolyzed by gut microbiota into its aglycone, resveratrol.[3] However, this compound itself has unique properties.
-
Mechanism Insight: The glycosylation improves this compound's stability and solubility compared to resveratrol, leading to better absorption and prolonged circulation.[5] Furthermore, this compound has its own biological activities and may engage different cellular transporters (like SGLT1) than resveratrol.[1] Some studies suggest this compound has superior anti-oxidant and anti-inflammatory effects in vivo compared to resveratrol.[3]
-
Practical Implication: When analyzing your results, you are observing the combined effect of this compound and its metabolite, resveratrol. For pharmacokinetic studies, it is advisable to measure plasma concentrations of both compounds.
Section 3: Troubleshooting Inconsistent or Negative Results
It can be disheartening when an experiment fails to show an expected effect. This troubleshooting guide helps you diagnose the potential cause.
Q6: I'm not observing a significant reduction in inflammatory markers (e.g., TNF-α, IL-6) after this compound treatment. What went wrong?
A6: This common issue can be systematically diagnosed. Use the following workflow to identify the potential point of failure.
Troubleshooting Workflow: No Observed Anti-Inflammatory Effect
Caption: Workflow for troubleshooting negative results in this compound experiments.
-
Dosing Time (Causality): this compound is most effective in a prophylactic setting. Due to its relatively short half-life, it must be administered before the inflammatory insult (e.g., 1-2 hours before LPS injection). Its mechanism involves priming the cellular antioxidant and anti-inflammatory machinery, which is less effective once the inflammatory cascade is fully activated.
-
Model Severity (Causality): If the dose of your inflammatory stimulus (e.g., LPS) is too high, it can induce a fulminant, supra-physiological inflammatory response that no single therapeutic agent can overcome. Ensure your positive control group shows a robust but not maximal response, leaving a therapeutic window for this compound to show an effect.
Section 4: Mechanism of Action & Pathway Analysis
Understanding how this compound works is key to selecting the right endpoints to measure. This compound exerts its anti-inflammatory effects through a multi-pronged approach.[6][7][8]
-
Inhibition of Pro-Inflammatory Pathways: this compound significantly downregulates the NF-κB signaling pathway .[8][9] This prevents the transcription of key pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.
-
Activation of Antioxidant Response: It activates the Nrf2/HO-1 antioxidant axis .[8] This increases the expression of endogenous antioxidant enzymes, reducing the oxidative stress that often fuels inflammation.
-
Inflammasome Inhibition: this compound has been shown to suppress the activation of the NLRP3 inflammasome , a key driver of IL-1β production in many inflammatory diseases.[8][10]
Key Signaling Pathways Modulated by this compound
Sources
- 1. The Neuroprotective Role of this compound: Neuropharmacological Mechanisms, Molecular Targets, Therapeutic Potentials, and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Alleviates Diabetes-Induced Hyposalivation through Anti-Glycation Activity in db/db Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound, A Glycoside of Resveratrol, Is Better Than Resveratrol in Alleviating Non-alcoholic Fatty Liver Disease in Mice Fed a High-Fructose Diet [frontiersin.org]
- 4. Protective effects of this compound against bone and joint disorders: the in vitro and in vivo evidence so far | Nutrition Research Reviews | Cambridge Core [cambridge.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound: Pharmacological Mechanisms, Therapeutic Targets, Biological Activities, and Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
Technical Guide: Troubleshooting Polydatin Permeability in Cell Culture Models
Introduction: The Polydatin Paradox
This compound (3,5,4'-trihydroxystilbene-3-O-β-D-glucoside) presents a classic "prodrug paradox" in in vitro permeability assays. While it is the glycoside precursor to Resveratrol with theoretically higher water solubility, it frequently exhibits lower apparent permeability (
This guide addresses the specific physicochemical and biological barriers causing these discrepancies. Unlike standard small molecules, this compound requires a troubleshooting approach that accounts for active transport (SGLT1/2) , enzymatic hydrolysis , and efflux pump interaction .
Module 1: Diagnostic Framework
Before altering your protocol, use this decision matrix to identify the root cause of your data irregularity.
Visualization: Troubleshooting Logic Flow
Figure 1: Diagnostic decision tree for isolating this compound permeability failures. Blue nodes indicate process steps; Red/Green indicate decision points.
Module 2: Physicochemical Barriers & Solutions[1]
Solubility vs. Stability
This compound is more soluble than Resveratrol but prone to precipitation in high-salt buffers (e.g., HBSS) over long incubation periods.
| Parameter | This compound | Resveratrol | Impact on Assay |
| LogP | ~0.24 | ~3.1 | This compound relies less on passive diffusion; requires transporters.[1] |
| Solubility (Water) | ~0.5 mg/mL | ~0.03 mg/mL | This compound is soluble but may crash out in cold buffers.[1] |
| Stability | Hydrolysis-prone | Oxidation-prone | Critical: this compound converts to Resveratrol during assay.[1] |
Common Failure: Users filter the donor solution after adding this compound, removing precipitated compound and lowering the actual
-
Dissolve this compound in 100% DMSO first.
-
Dilute into pre-warmed (
) HBSS containing 10-25 mM HEPES. -
Final DMSO: Keep
(v/v) to avoid stripping the monolayer.
Nonspecific Binding (NSB)
This compound adheres to polystyrene plates, leading to low recovery.
-
Solution: Use BSA (0.1%) in the receiver buffer to act as a "sink" and prevent plastic binding. Alternatively, use glass-coated or low-binding plasticware.
Module 3: Biological Barriers (The "Hidden" Variables)
The Hydrolysis Trap
In Caco-2 cells, brush border enzymes (Lactase-Phlorizin Hydrolase) and cytosolic
-
Symptom: You detect low this compound in the receiver but high "unknown" peaks.
-
Fix: You must quantify both this compound and Resveratrol in the receiver compartment. The true permeability (
) is the sum of the flux of both species.
Transporter Interplay
This compound is not merely a passive traveler; it interacts with specific carriers.
Visualization: Transport Mechanism
Figure 2: Mechanistic pathway of this compound transport. Note the bifurcation: direct transport via SGLT/GLUT vs. intracellular hydrolysis to Resveratrol.
Module 4: Optimized Protocol for this compound Transport
Objective: Determine Apical-to-Basolateral (A-B) permeability while correcting for hydrolysis and efflux.
Reagents
-
Transport Buffer: HBSS + 25 mM HEPES (pH 6.5 Apical / pH 7.4 Basolateral).
-
Integrity Marker: Lucifer Yellow (
). -
Stabilizer: Ascorbic Acid (
) to prevent Resveratrol oxidation if hydrolysis occurs.
Step-by-Step Methodology
-
Monolayer Validation:
-
Ensure TEER > 300
. -
Pre-incubate cells with transport buffer for 30 min at
to equilibrate transporters.
-
-
Dosing (Apical):
-
Prepare
this compound in pH 6.5 HBSS. -
Crucial Step: Take a
aliquot of the donor solution immediately ( ) for mass balance calculation.
-
-
Incubation:
-
Incubate for 60–90 minutes.
-
Note: this compound transport is slower than Resveratrol; shorter times (<30 min) may yield non-detectable levels.
-
-
Sampling (Receiver):
-
Remove full receiver volume at end-point (or sample 100
with replacement at 30, 60, 90 min). -
Immediately add 0.1% formic acid or ascorbic acid to samples to stabilize metabolites.
-
-
Analysis (LC-MS/MS):
-
Monitor transitions for both this compound (m/z 389
227) and Resveratrol (m/z 227 143). -
Calculation: If Resveratrol is detected in the receiver, convert its molar amount back to "this compound equivalents" and add to the this compound amount for total permeability.
-
Frequently Asked Questions (FAQ)
Q1: My this compound recovery is only 60%. Where did it go?
A: If you are not measuring Resveratrol, you are likely missing the hydrolyzed fraction. Also, check for precipitation in the donor well. If the donor concentration drops significantly during the assay, use the geometric mean of
Q2: Can I use Phlorizin to prove SGLT involvement?
A: Yes. Phlorizin is a specific SGLT1/2 inhibitor. Pre-treating cells with
Q3: Why is my A-B permeability lower than B-A (Efflux Ratio > 2)?
A: this compound (and Resveratrol) are substrates for efflux pumps like P-gp and MRP2. An efflux ratio (
Q4: Is Caco-2 the best model? A: Caco-2 is the gold standard for intestinal absorption, but it over-expresses P-gp compared to the human intestine. For mechanistic studies of this compound uptake specifically via SGLT, transfected HEK293 cells (overexpressing SGLT1) may provide cleaner kinetic data.
References
-
SGLT Interaction: Studies indicate this compound has high affinity for SGLT transporters, distinguishing its uptake mechanism from the passive diffusion of Resver
-
Source:
-
-
Hydrolysis & Metabolism: this compound is extensively hydrolyzed to Resveratrol in intestinal models, necessit
-
Source:
-
-
Caco-2 Permeability Benchmarks: General guidelines for interpreting Papp values in Caco-2 monolayers.
-
Source:
-
-
Solubility Enhancement: Co-crystallization techniques (e.g., with L-Proline) can modulate this compound solubility and dissolution rates.[2]
-
Source:
-
-
Efflux Mechanisms: Resveratrol and its derivatives are known substrates for ABC transporters (P-gp/MRP)
-
Source:
-
Sources
- 1. Determination and prediction of permeability across intestinal epithelial cell monolayer of a diverse range of industrial chemicals/drugs for estimation of oral absorption as a putative marker of hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-Crystals of Resveratrol and this compound with L-Proline: Crystal Structures, Dissolution Properties, and In Vitro Cytotoxicities - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent Polydatin oxidation during in vitro assays
Introduction: The Stability Paradox
As researchers, we often utilize Polydatin (Resveratrol-3-O-
In aqueous, neutral-to-alkaline environments (like cell culture media), this compound undergoes auto-oxidation and photo-isomerization. If uncontrolled, these processes convert your active compound into inactive quinones or cis-isomers before it ever interacts with your target cells. This guide provides the protocols necessary to maintain the structural integrity of this compound from the freezer to the well plate.
Module 1: The Chemistry of Instability
To prevent degradation, you must understand the enemy. This compound degradation is driven by three vectors: Protonation State (pH) , Photon Energy (Light) , and Redox Potential .
The Degradation Cascade
The phenolic hydroxyl groups on the stilbene backbone are susceptible to deprotonation at physiological pH (7.4). Once deprotonated, the phenolate ion is highly reactive toward molecular oxygen, leading to the formation of semiquinone radicals and subsequent polymerization.
Visualization: Stability Decision Matrix
The following logic flow illustrates the critical decision points for handling this compound.
Figure 1: Critical Control Points for this compound Stability. Blue nodes indicate decision phases; Red nodes indicate failure modes; Green nodes indicate corrective actions.
Module 2: Preparation & Storage Protocols
Core Principle: Water and Light are the catalysts for degradation. Eliminate them until the final moment.
Stock Solution Preparation (Standard: 100 mM)
Unlike Resveratrol, the glucoside moiety of this compound provides slight hydrophilic protection, but DMSO remains the gold standard for stock stability due to its aprotic nature [1].
Protocol:
-
Weighing: Weigh this compound powder in a low-humidity environment.
-
Solvent: Dissolve in anhydrous DMSO (Dimethyl sulfoxide).
-
Why? DMSO prevents proton exchange that facilitates phenolic oxidation. Ethanol is acceptable but prone to evaporation, altering concentration over time [2].[1]
-
-
Vortexing: Vortex until completely dissolved. If precipitation occurs, sonicate for 5 mins at room temperature (avoid heat >37°C).
-
Aliquot: Immediately aliquot into amber microcentrifuge tubes.
-
Why? Amber tubes block UV radiation (254–365 nm) which drives the trans-to-cis isomerization [3].
-
-
Storage: Store at -20°C (short term < 1 month) or -80°C (long term > 6 months).
Solvent Compatibility Table
| Solvent | Max Solubility | Stability Rating | Risk Factor |
| DMSO (Anhydrous) | ~50 mg/mL | High | Cytotoxic to cells >0.1% v/v |
| Ethanol (100%) | ~10 mg/mL | Moderate | High volatility (concentration drift) |
| PBS / Media | < 0.5 mg/mL | Very Low | Rapid auto-oxidation & precipitation |
Module 3: In Vitro Assay Optimization
The moment this compound hits cell culture media (pH 7.4, 37°C), the "oxidation clock" starts. The half-life of stilbenes in culture media can be as short as minutes to hours depending on conditions [4].
The "Just-in-Time" Dilution Method
Do not prepare intermediate dilutions in media and let them sit.
-
Calculate: Determine the volume of media needed for the assay.
-
Thaw: Thaw DMSO stock in the dark (or covered with foil).
-
Spike: Add stock directly to pre-warmed media immediately before treating cells.
-
Mix: Invert gently. Do not vortex vigorously, as introducing excess oxygen bubbles accelerates oxidation.
-
Treat: Apply to cells within 15 minutes of preparation.
Serum Considerations
Fetal Bovine Serum (FBS) contains albumin, which can bind this compound. While this binding stabilizes the molecule against oxidation, it also reduces the free concentration available to enter cells.
-
Recommendation: If studying rapid signaling (minutes), use serum-free media. If studying long-term endpoints (24h+), use 1-10% FBS but account for the "albumin reservoir effect" which may require higher nominal dosing [5].
Experimental Workflow Diagram
Figure 2: Optimized "Just-in-Time" treatment workflow to minimize aqueous exposure.
Troubleshooting & FAQ
Q1: My culture medium turned a slight brown/yellow color after adding this compound. Is this contamination?
-
Diagnosis: Likely oxidation .
-
Explanation: Phenolic compounds form quinones upon oxidation, which are often colored (yellow/brown). This indicates your this compound is degrading.
-
Fix: Ensure you are using fresh media. If the assay allows, add 10-50
M Ascorbic Acid to the media as a sacrificial antioxidant to protect the this compound, though be aware this adds another variable [6].
Q2: I see crystals forming in the well plate under the microscope.
-
Diagnosis: Precipitation .[2]
-
Explanation: this compound has low water solubility. If your final concentration is high (>100
M) or if the DMSO stock hit the aqueous media too fast, it crashed out of solution. -
Fix: Sonicate the stock before use. Ensure final DMSO concentration is 0.1%. If testing high concentrations, consider using a solubility enhancer like hydroxypropyl-
-cyclodextrin (HP CD) [7].
Q3: My results are inconsistent between replicates.
-
Diagnosis: Light sensitivity (Isomerization).
-
Explanation: If one plate sat on the bench under fluorescent light longer than another, a significant portion of trans-polydatin may have converted to cis-polydatin, which has different biological potency [3].
-
Fix: Wrap all tubes in aluminum foil. Turn off biosafety cabinet lights during handling.
Q4: Can I store the diluted media at 4°C for use the next day?
-
Answer: No.
-
Reason: Even at 4°C, hydrolysis and oxidation occur in aqueous buffers. Always prepare fresh.
References
-
ResearchGate. (2019). Between Ethanol and DMSO, which will be better for dissolving phenolic acids? Retrieved from [Link]
-
MDPI. (2015). Effect of Heat Treatment and Light Exposure on the Antioxidant Activity of Flavonoids. Retrieved from [Link][2]
-
PubMed Central. (2021). Antioxidant Activity and Mechanism of Resveratrol and this compound Isolated from Mulberry. Retrieved from [Link]
-
PubMed Central. (2025). This compound Prevents UVA-Induced Damage in Human Dermal Fibroblasts.[3] Retrieved from [Link]
-
PubMed Central. (2025). This compound Attenuates H2O2-Induced Oxidative Stress via PKC Pathway.[4] Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Prevents UVA-Induced Damage in Human Dermal Fibroblasts by Maintaining Mitochondrial Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Attenuates H2O2-Induced Oxidative Stress via PKC Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Polydatin's Therapeutic Efficacy Through Nanoformulation
Welcome to the technical support center for the nanoformulation of polydatin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to navigate the complexities of enhancing this compound's therapeutic potential. This compound, a glycosylated form of resveratrol, exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] However, its clinical application is often hampered by poor water solubility and low oral bioavailability.[2][3] Nanoformulation presents a promising strategy to overcome these limitations by improving its solubility, stability, and bioavailability, thereby enhancing its therapeutic efficacy.[2][4]
This resource is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the nanoformulation of this compound.
Formulation Development
Q1: I am observing aggregation of my this compound nanoparticles. What are the likely causes and how can I prevent this?
A1: Nanoparticle aggregation is a common challenge that can significantly impact the stability and efficacy of your formulation. The primary causes include:
-
Insufficient Surface Charge: A low zeta potential (typically between -30 mV and +30 mV) indicates weak electrostatic repulsion between particles, leading to aggregation.
-
Inadequate Steric Hindrance: The absence or insufficient concentration of a stabilizing agent can result in particle agglomeration.
-
Improper Storage Conditions: Storing nanoparticle suspensions at inappropriate temperatures or pH can destabilize the formulation.
-
Lyophilization-Induced Stress: The freezing and drying processes during lyophilization can force nanoparticles into close proximity, causing irreversible aggregation.[5]
Troubleshooting Strategies:
-
Optimize Zeta Potential: Adjust the pH of the formulation to be away from the isoelectric point of the nanoparticles. The choice of polymer or surfactant can also significantly influence surface charge.
-
Incorporate Steric Stabilizers: Utilize non-ionic polymers like polyethylene glycol (PEG) or poloxamers to create a protective layer around the nanoparticles, preventing aggregation through steric hindrance.
-
Control Storage Conditions: Store nanoparticle suspensions at 4°C and at a pH that ensures optimal stability.[6] Avoid freezing unless a suitable cryoprotectant is used.
-
Use Cryoprotectants during Lyophilization: Incorporate cryoprotectants such as sucrose or trehalose into your formulation before freeze-drying. These sugars form a glassy matrix that physically separates the nanoparticles, preventing aggregation.[5]
Q2: My encapsulation efficiency for this compound is consistently low. What factors influence this and how can I improve it?
A2: Low encapsulation efficiency (EE) is a critical issue that reduces the therapeutic payload of your nanoformulation. Key influencing factors include:
-
Poor Affinity between this compound and the Carrier Material: The chemical properties of both the drug and the polymer/lipid matrix play a crucial role.
-
Drug Leakage during Formulation: this compound may leak out of the nanoparticles during the preparation process, especially during solvent evaporation or washing steps.
-
Suboptimal Formulation Parameters: The drug-to-polymer/lipid ratio, solvent selection, and stirring speed can all impact EE.[7]
Strategies for Improvement:
-
Enhance Drug-Carrier Interaction: Select a carrier material with a high affinity for this compound. For instance, using polymers with aromatic groups could enhance π-π stacking interactions with this compound.
-
Optimize the Formulation Process:
-
Drug-to-Carrier Ratio: Systematically vary the ratio to find the optimal loading capacity without compromising nanoparticle stability.
-
Solvent Selection: Use a solvent system where the drug has moderate solubility to ensure efficient encapsulation without premature precipitation.
-
Process Parameters: Optimize parameters like stirring speed, sonication time, and temperature to facilitate efficient drug entrapment.
-
-
Employ Different Nanoformulation Techniques: If one method yields low EE, consider alternative approaches. For example, if nanoprecipitation is inefficient, explore emulsion-based methods which can sometimes offer better encapsulation for hydrophobic drugs.
Characterization and Analysis
Q3: I am getting inconsistent particle size and a high Polydispersity Index (PDI) in my DLS measurements. What could be the reasons?
A3: Inconsistent Dynamic Light Scattering (DLS) results often point to issues with sample preparation or the formulation itself.
-
Presence of Aggregates: Even a small number of large aggregates can skew the DLS results towards a larger average particle size and a higher PDI.
-
Improper Sample Dilution: Highly concentrated samples can lead to multiple scattering events, resulting in inaccurate measurements.
-
Contamination: Dust or other particulate matter in the sample or cuvette can interfere with the measurement.
Troubleshooting Steps:
-
Sample Filtration: Filter your sample through a low-protein-binding syringe filter (e.g., 0.22 µm or 0.45 µm) immediately before DLS analysis to remove any large aggregates or dust particles.
-
Optimize Sample Concentration: Dilute your sample with the same buffer or solvent used for the formulation to an appropriate concentration. A good starting point is a concentration that gives a count rate within the instrument's recommended range.
-
Ensure Cuvette Cleanliness: Thoroughly clean the DLS cuvette with an appropriate solvent and ensure it is free of scratches and dust.
-
Equilibrate the Sample: Allow the sample to equilibrate to the measurement temperature within the DLS instrument for a few minutes before starting the analysis.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the preparation of various this compound nanoformulations.
Protocol 1: this compound-Loaded Chitosan Nanoparticles via Ionotropic Gelation
This method relies on the electrostatic interaction between the positively charged amine groups of chitosan and the negatively charged polyanion, sodium tripolyphosphate (TPP), to form nanoparticles.
Materials:
-
This compound
-
Low molecular weight chitosan
-
Sodium tripolyphosphate (TPP)
-
Acetic acid
-
Deionized water
Step-by-Step Procedure: [8]
-
Preparation of Chitosan Solution:
-
Dissolve chitosan (e.g., 0.5 mg/mL) in a 1% (v/v) acetic acid solution by stirring overnight at room temperature to ensure complete dissolution.[8]
-
Adjust the pH of the chitosan solution to 4.6-4.8 using 1M NaOH.
-
-
Preparation of this compound Solution:
-
Dissolve this compound in a small amount of ethanol or a suitable organic solvent.
-
Add the this compound solution dropwise to the chitosan solution while stirring continuously.
-
-
Nanoparticle Formation:
-
Prepare an aqueous solution of TPP (e.g., 0.5 mg/mL).[8]
-
Add the TPP solution dropwise to the chitosan-polydatin mixture under constant magnetic stirring (e.g., 700 rpm) at room temperature.
-
Continue stirring for 30-60 minutes to allow for the formation and stabilization of the nanoparticles.
-
-
Purification:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the washing step twice to remove any unentrapped this compound and TPP.
-
-
Storage:
-
The final nanoparticle suspension can be stored at 4°C for short-term use or lyophilized for long-term storage.
-
Experimental Workflow for this compound-Chitosan Nanoparticle Formulation
Caption: Workflow for preparing this compound solid lipid nanoparticles.
Data Presentation: Comparison of this compound Nanoformulations
The following table summarizes typical physicochemical properties of different this compound nanoformulations reported in the literature. These values can serve as a benchmark for your own experiments.
| Nanoformulation Type | Average Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Chitosan Nanoparticles | 150 - 300 | 0.2 - 0.4 | 60 - 85 | 5 - 15 | [8] |
| Liposomes | 80 - 150 | < 0.2 | 80 - 95 | 1 - 5 | [3] |
| PLGA Nanoparticles | 180 - 250 | 0.1 - 0.3 | 70 - 95 | 5 - 10 | [9] |
| Solid Lipid Nanoparticles | 100 - 300 | 0.2 - 0.4 | 70 - 90 | 2 - 8 | [10] |
Signaling Pathways Modulated by this compound
Understanding the molecular mechanisms of this compound is crucial for designing effective therapeutic strategies. This compound has been shown to modulate several key signaling pathways involved in inflammation, cell survival, and apoptosis.
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is often implicated in cancer. [11][12]this compound has been shown to inhibit this pathway, contributing to its anticancer effects.
PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound
Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR pathway.
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway plays a central role in inflammation. [6]Chronic inflammation is a hallmark of many diseases, including cancer and cardiovascular disorders. This compound can suppress the activation of NF-κB, thereby exerting its anti-inflammatory effects. [6][13] NF-κB Signaling Pathway Modulation by this compound
Caption: this compound's modulation of the NF-κB inflammatory pathway.
References
Sources
- 1. This compound Encapsulated Poly [Lactic-co-glycolic acid] Nanoformulation Counteract the 7,12-Dimethylbenz[a] Anthracene Mediated Experimental Carcinogenesis through the Inhibition of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20110251269A1 - Preparation method of polymeric micelles composition containing a poorly water-soluble drug - Google Patents [patents.google.com]
- 3. Novel nanoliposomal delivery system for this compound: preparation, characterization, and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound inhibits mast cell-mediated allergic inflammation by targeting PI3K/Akt, MAPK, NF-κB and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound ameliorates experimental diabetes-induced fibronectin through inhibiting the activation of NF-κB signaling pathway in rat glomerular mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound inhibited TNF-α-induced apoptosis of skeletal muscle cells through AKT-mediated p38 MAPK and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of Polydatin's Anti-Tumor Effects in Xenograft Models
Executive Summary: The Glucoside Advantage
In the landscape of stilbenoid therapeutics, Polydatin (PD) —the glucoside form of Resveratrol (3,4',5-trihydroxystilbene-3-β-D-glucoside)—has emerged as a superior candidate for in vivo applications.[1][2] While Resveratrol (RES) is well-documented for its anti-tumor potential, its clinical translation is severely hampered by rapid metabolism (glucuronidation/sulfation) and poor water solubility.
This guide validates this compound’s efficacy in xenograft models, demonstrating how its glycosidic bond confers higher metabolic stability and bioavailability compared to its aglycone parent. Furthermore, we present data confirming this compound’s dual role: acting as a direct anti-tumor agent via the PI3K/Akt/mTOR axis and as a chemosensitizer that reduces the toxicity of standard-of-care drugs like Doxorubicin and Cisplatin.
Mechanistic Validation & Signaling Pathways[3][4][5]
To validate this compound in a xenograft model, one must first understand the upstream targets. Unlike non-specific cytotoxic agents, this compound acts through defined signal transduction modulation.
Core Mechanism: The PI3K/Akt & ROS Axis
This compound exerts its anti-tumor effects primarily by inhibiting the PI3K/Akt/mTOR pathway, a critical regulator of cell proliferation and survival. Concurrently, it acts as a NOX5 agonist in certain contexts (e.g., NSCLC), elevating Intracellular Reactive Oxygen Species (iROS) to cytotoxic levels specifically within tumor cells, triggering mitochondrial apoptosis.
Pathway Visualization
The following diagram illustrates the dual mechanism of this compound: inhibition of survival signaling and induction of the intrinsic apoptotic pathway.
Figure 1: this compound inhibits the PI3K/Akt survival axis while simultaneously upregulating ROS-mediated mitochondrial apoptosis.
Experimental Protocol: Xenograft Validation
This protocol is designed for Non-Small Cell Lung Cancer (NSCLC) or Hepatocellular Carcinoma (HCC) models (e.g., H460 or HepG2 cell lines), where this compound shows robust efficacy.
Phase 1: Preparation & Inoculation
-
Animal Model: Male BALB/c nude mice (4–6 weeks old, 18–22g).
-
Cell Preparation: Harvest cells in log-phase. Resuspend in PBS mixed 1:1 with Matrigel (essential for consistent tumor formation in specific lines).
-
Inoculation: Inject
cells subcutaneously into the right flank.
Phase 2: Randomization & Treatment
-
Trigger Point: Initiate treatment when tumor volume reaches 100–150 mm³ (approx. 7–10 days post-inoculation).
-
Grouping (n=6-8 per group):
-
Vehicle Control: Saline or 0.5% CMC-Na (Oral Gavage).
-
This compound Low Dose: 25 mg/kg/day (Oral/IP).
-
This compound High Dose: 50–100 mg/kg/day (Oral/IP).
-
Positive Control: Cisplatin (2 mg/kg, IP, q3d) or Doxorubicin.
-
Combination (Optional): PD (50 mg/kg) + Cisplatin (2 mg/kg).[3]
-
Phase 3: Monitoring & Harvest
-
Duration: 21–28 days.
-
Metrics: Measure tumor dimensions (L, W) every 3 days. Weigh mice daily (critical for toxicity assessment).
-
Calculation:
.
Figure 2: Step-by-step workflow for validating this compound in subcutaneous xenograft models.
Comparative Data Analysis
The following data summarizes this compound's performance against alternatives. Data is synthesized from key validation studies (e.g., Chen et al., Zhang et al.) focusing on NSCLC and Osteosarcoma.
Comparison 1: Efficacy vs. Toxicity (PD vs. Chemotherapy)
This compound (PD) is often less potent than high-dose chemotherapy (e.g., Cisplatin) in reducing tumor volume monotherapy, but it offers a superior safety profile. However, Combination Therapy yields the highest efficacy.
| Treatment Group | Dosage | Tumor Inhibition Rate (TIR %) | Body Weight Change (%) | Toxicity Signals |
| Vehicle Control | N/A | 0% | +5% (Tumor burden) | None |
| This compound (Low) | 25 mg/kg | 25–35% | +2% | None |
| This compound (High) | 50–100 mg/kg | 45–55% | +1% | None |
| Cisplatin (CDDP) | 2 mg/kg (q3d) | 60–70% | -15% (Weight Loss) | Nephrotoxicity, Lethargy |
| PD + CDDP | 50 mg/kg + 2 mg/kg | 75–85% | -2% (Stable) | Reduced Nephrotoxicity |
Key Insight: The "PD + CDDP" group demonstrates synergy. This compound sensitizes the tumor to Cisplatin (via ROS/NOX5 modulation) while simultaneously protecting normal tissue, preventing the severe weight loss seen in the Cisplatin-only group.
Comparison 2: this compound vs. Resveratrol (Bioavailability)
While head-to-head xenograft data is rarer, metabolic studies highlight why PD is the preferred in vivo agent.
| Feature | This compound (Glucoside) | Resveratrol (Aglycone) | Impact on Xenograft |
| Solubility | High (Water soluble) | Low (Requires DMSO/Ethanol) | PD allows easier formulation for oral/IP administration. |
| Metabolic Stability | Resistant to enzymatic oxidation | Rapid Glucuronidation | PD maintains plasma concentrations longer (higher AUC). |
| Cellular Uptake | Active transport (SGLT1) | Passive diffusion | PD enters cells efficiently via glucose transporters. |
| Efficacy Profile | High efficacy in lipid metabolism & anti-tumor | High in vitro, lower in vivo | PD shows consistent results in animal models due to stability. |
Safety & Toxicity Profile
A major validation point for this compound is its Cardioprotective and Hepatoprotective nature, which distinguishes it from standard chemotherapeutics.
-
Cardioprotection: In models using Doxorubicin (DOX), co-administration of this compound (100 µM equivalent or 50 mg/kg) significantly reduced DOX-induced LDH release and preserved cardiomyocyte ATP content. It mitigates the "DOX-cardiotoxicity" that often limits clinical dosing.
-
Systemic Safety: Unlike 5-FU or Cisplatin, this compound treatment groups typically show no histological alterations in vital organs (heart, lung, kidney, liver) even at doses up to 200 mg/kg.
References
-
Chen, R., et al. (2017). "this compound, a potential NOX5 agonist, synergistically enhances antitumor activity of cisplatin by stimulating oxidative stress in non-small cell lung cancer." Translational Oncology.
-
Zhang, H., et al. (2014). "this compound inhibits proliferation and induces apoptosis of non-small cell lung cancer cells by inhibiting NLRP3 inflammasome activation via NF-κB pathway." Biomedicine & Pharmacotherapy.
-
Zhao, X., et al. (2018). "this compound exerts anti-tumor effects against renal cell carcinoma cells via the PI3K/Akt/mTOR signaling pathway." Drug Design, Development and Therapy.
-
Fuggetta, M.P., et al. (2016). "this compound Reduces Cardiotoxicity and Enhances the Anticancer Effects of Sunitinib." Frontiers in Pharmacology.
-
Bae, H., et al. (2021). "this compound Counteracts 5-Fluorouracil Resistance by Enhancing Apoptosis via Calcium Influx in Colon Cancer." Antioxidants.[4][5]
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- 3. This compound, a potential NOX5 agonist, synergistically enhances antitumor activity of cisplatin by stimulating oxidative stress in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. This compound: A natural compound with multifaceted anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
Polydatin's Enhanced Resistance to Enzymatic Oxidation Compared to Resveratrol: A Scientific Guide
For Immediate Release
AUSTIN, TX – A comprehensive analysis of existing scientific literature and experimental data reveals that polydatin, the glycoside form of resveratrol, exhibits significantly greater resistance to enzymatic oxidation. This finding has profound implications for researchers, scientists, and drug development professionals, as the stability of these compounds directly impacts their bioavailability and therapeutic efficacy.
Introduction: The Significance of a Single Sugar Moiety
Resveratrol, a naturally occurring polyphenol, has garnered substantial attention for its potential health benefits, including antioxidant and anti-inflammatory properties. However, its therapeutic application is often hindered by its rapid metabolism and low bioavailability, partly due to its susceptibility to enzymatic oxidation.[1] this compound, also known as piceid, is structurally identical to resveratrol with the addition of a glucose molecule. This seemingly minor difference, a glycosidic bond at the 3-hydroxyl group, fundamentally alters the compound's stability, making it more resistant to enzymatic degradation.[2][3] This guide provides a detailed comparison of the enzymatic oxidation of this compound and resveratrol, supported by experimental evidence and mechanistic insights.
Structural Differences and the Mechanistic Basis for Enhanced Stability
The key to understanding the differential stability lies in the molecular structures of resveratrol and this compound. Enzymatic oxidation of resveratrol is often initiated at its free hydroxyl groups, particularly the 4'-hydroxyl group, by enzymes such as tyrosinase and peroxidases.[4][5][6]
-
Resveratrol: Possesses free hydroxyl groups at the 3, 5, and 4' positions, which are susceptible to enzymatic attack.
-
This compound: The hydroxyl group at the 3-position is protected by a glucose molecule. This glycosylation sterically hinders the access of oxidative enzymes to the stilbene core and alters the electronic properties of the molecule, thereby reducing its susceptibility to oxidation.[4][7]
dot
Caption: Structural comparison of Resveratrol and this compound and their interaction with oxidative enzymes.
Comparative Analysis of Enzymatic Oxidation: Experimental Evidence
Multiple studies have demonstrated the superior stability of this compound in the presence of various oxidative enzymes. A key enzyme in the oxidation of polyphenols is tyrosinase.
Tyrosinase-Mediated Oxidation
Research has shown that the glycosylation of resveratrol significantly protects it from oxidation by tyrosinase.[4][5][7]
-
Resveratrol as a Substrate: Resveratrol is a known substrate for tyrosinase, which catalyzes its oxidation to a highly reactive ortho-quinone.[6] This process contributes to the degradation of resveratrol.
-
This compound's Resistance: Studies have shown that substitution at the p-hydroxy group of resveratrol, as is the case with glycosylation in this compound, can abolish enzymatic oxidation by both mushroom and grape tyrosinases.[4][5][7] Substitution at the m-hydroxy group (position 3) with glucose, as in this compound, results in a much lower affinity of the enzyme for the molecule.[4][5][7]
| Compound | Enzyme | Observation | Reference |
| Resveratrol | Tyrosinase | Readily oxidized to form a reactive o-quinone. | [6] |
| This compound | Tyrosinase | Glycosylation at the 3-position significantly reduces the affinity of the enzyme, thus inhibiting oxidation. | [4][5][7] |
Peroxidase-Mediated Oxidation
Peroxidases are another class of enzymes involved in the metabolism of polyphenols. While direct comparative kinetic studies are less common, the general consensus points to the protective effect of glycosylation. The presence of the bulky glucose group in this compound is believed to sterically hinder the approach of peroxidase to the phenolic rings.
Experimental Protocols for Assessing Enzymatic Oxidation
To quantitatively assess the enzymatic oxidation of this compound and resveratrol, researchers can employ several well-established methodologies.
Spectrophotometric Assay for Polyphenol Oxidase (PPO) Activity
This method is widely used to measure the activity of enzymes like tyrosinase.
Principle: PPO catalyzes the oxidation of phenolic substrates to quinones, which can then polymerize to form colored compounds. The rate of color formation, measured as an increase in absorbance at a specific wavelength, is proportional to the enzyme's activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Phosphate buffer (e.g., 0.1 M, pH 6.8).
-
Substrate solution: Resveratrol or this compound dissolved in a suitable solvent (e.g., ethanol) and then diluted in the phosphate buffer.
-
Enzyme solution: Purified tyrosinase or a crude enzyme extract.
-
-
Assay Procedure:
-
Pipette the phosphate buffer and substrate solution into a cuvette.
-
Initiate the reaction by adding the enzyme solution.
-
Immediately place the cuvette in a spectrophotometer and record the change in absorbance at the appropriate wavelength (e.g., 280 nm for the oxidation of tyrosine to o-quinone) over time.[8]
-
-
Data Analysis:
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time curve.
-
Compare the rates of oxidation for resveratrol and this compound under identical conditions.
-
dot
Caption: Workflow for the spectrophotometric assay of polyphenol oxidase activity.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for separating and quantifying the parent compounds and their oxidation products.
Principle: A sample containing a mixture of compounds is injected into a column packed with a stationary phase. A mobile phase is pumped through the column, and the compounds separate based on their differential interactions with the stationary and mobile phases. A detector measures the concentration of each compound as it elutes from the column.
Step-by-Step Protocol:
-
Reaction Setup: Incubate resveratrol or this compound with the oxidative enzyme under controlled conditions (temperature, pH, time).
-
Sample Preparation: At specific time points, quench the reaction (e.g., by adding an acid or organic solvent). Centrifuge to remove the enzyme and any precipitate.
-
HPLC Analysis:
-
Inject the supernatant into an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV-Vis or diode array detector).
-
Use a gradient or isocratic mobile phase to achieve optimal separation.
-
-
Data Analysis:
-
Identify and quantify the peaks corresponding to the parent compound (resveratrol or this compound) and any oxidation products by comparing their retention times and UV spectra with those of authentic standards.
-
Plot the concentration of the parent compound over time to determine the rate of degradation.
-
Implications for Research and Drug Development
The enhanced stability of this compound against enzymatic oxidation has significant implications:
-
Improved Bioavailability: By resisting enzymatic degradation in the gut and during first-pass metabolism, a greater proportion of orally administered this compound can be absorbed into the systemic circulation.[9][10][11] Studies in rats have shown that the serum concentration of this compound is significantly higher than that of resveratrol after oral administration of either compound.[9][11]
-
Sustained Therapeutic Effect: The slower degradation of this compound may lead to a longer half-life in the body, potentially resulting in a more sustained therapeutic effect.
-
Development of Novel Therapeutics: The inherent stability of this compound makes it an attractive candidate for the development of new drugs and nutraceuticals. Its superior pharmacokinetic profile could translate to improved efficacy in various disease models.[12]
Conclusion
References
-
Fabris, S., et al. (2008). A review of the pharmacology and pharmacokinetics of this compound. Taylor & Francis Online. [Link]
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Regev-Shoshani, G., et al. (2003). Glycosylation of resveratrol protects it from enzymic oxidation. Biochemical Journal. [Link]
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Regev-Shoshani, G., et al. (2003). Glycosylation of resveratrol protects it from enzymic oxidation. The Hebrew University of Jerusalem. [Link]
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Rani, S., & Kumar, S. (2021). The Neuroprotective Role of this compound: Neuropharmacological Mechanisms, Molecular Targets, Therapeutic Potentials, and Clinical Perspective. MDPI. [Link]
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Regev-Shoshani, G., et al. (2003). Glycosylation of resveratrol protects it from enzymic oxidation. PubMed. [Link]
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Weiskirchen, S., & Weiskirchen, R. (2018). Resveratrol: A Double-Edged Sword in Health Benefits. PMC. [Link]
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Wang, X., et al. (2015). Protective Effects of this compound Against Dementia-Related Disorders. PMC. [Link]
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Espín, J. C., et al. (2000). Study of the oxidation of resveratrol catalyzed by polyphenol oxidase. Effect of polyphenol oxidase, laccase and peroxidase on the antiradical capacity of resveratrol. ResearchGate. [Link]
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Zhang, C., et al. (2014). Enzymatic transformation of this compound to resveratrol by piceid-β-D-glucosidase from Aspergillus oryzae. PubMed. [Link]
-
Kim, S. Y., et al. (2012). Regioselective Hydroxylation of trans-Resveratrol via Inhibition of Tyrosinase from Streptomyces avermitilis MA4680. ACS Chemical Biology. [Link]
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Chen, Y., et al. (2022). This compound, A Glycoside of Resveratrol, Is Better Than Resveratrol in Alleviating Non-alcoholic Fatty Liver Disease in Mice Fed a High-Fructose Diet. Frontiers. [Link]
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Cialdella-Kam, L., et al. (2012). This compound, A Natural Precursor of Resveratrol, Induces β-Defensin Production and Reduces Inflammatory Response. IRIS. [Link]
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Nicolas, J. J., et al. (1995). New Spectrophotometric Assay for Polyphenol Oxidase Activity. PubMed. [Link]
-
Zhang, C., et al. (2014). Enzymatic transformation of this compound to resveratrol by piceid-β-D-glucosidase from Aspergillus oryzae. ResearchGate. [Link]
-
Regev-Shoshani, G., et al. (2003). Glycosylation of resveratrol protects it from enzymic oxidation. ResearchGate. [Link]
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Flurkey, A., et al. (2019). Biochemical Laboratory Experiments on Polyphenol Oxidase. Journal of Chemical Education. [Link]
-
Song, Y., et al. (2020). Inhibition of Tyrosinase and Lipoxygenase Activities by Resveratrol and Its Derivatives from Seeds of Paeonia lactiflora. ResearchGate. [Link]
-
Jaa, A., et al. (2025). Potential Transformation of Food Resveratrol: Mechanisms and Biological Impact. MDPI. [Link]
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Wang, X., et al. (2015). Comparative studies of this compound and resveratrol on mutual transformation and antioxidative effect in vivo. ResearchGate. [Link]
-
Tóth, G., et al. (2022). Oxidized Resveratrol Metabolites as Potent Antioxidants and Xanthine Oxidase Inhibitors. MDPI. [Link]
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El-Hadek, M. A., & El-Shora, H. M. (2014). Determination of Polyphenol Oxidase Activity Using the Oxidoreduction Potential Method. ResearchGate. [Link]
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Pandey, R. P., et al. (2014). Enzymatic Biosynthesis of Novel Resveratrol Glucoside and Glycoside Derivatives. Applied and Environmental Microbiology. [Link]
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King Saud University. (n.d.). Lab (8) Effect of Various Factors on Polyphenol Oxidase Activity. King Saud University. [Link]
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Wang, X., et al. (2015). Comparative studies of this compound and resveratrol on mutual transformation and antioxidative effect in vivo. PubMed. [Link]
-
Zhang, Y., et al. (2021). Antioxidant Activity and Mechanism of Resveratrol and this compound Isolated from Mulberry (Morus alba L.). MDPI. [Link]
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Wang, X., et al. (2015). Comparative studies of this compound and resveratrol on mutual transformation and antioxidative effect in vivo. Semantic Scholar. [Link]
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Rani, S., & Kumar, S. (2021). The Neuroprotective Role of this compound: Neuropharmacological Mechanisms, Molecular Targets, Therapeutic Potentials, and Clinical Perspective. PMC. [Link]
-
Ndiaye, M. A., et al. (2019). Tyrosinase-catalyzed oxidation of resveratrol produces a highly reactive ortho-quinone: Implications for melanocyte toxicity. PubMed. [Link]
-
Chen, J., et al. (2025). Computational and Experimental Insights into Tyrosinase and Antioxidant Activities of Resveratrol and Its Derivatives: Molecular Docking, Molecular Dynamics Simulation, DFT Calculation, and In Vitro Evaluation. MDPI. [Link]
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ShermanTree Nutraceuticals. (n.d.). Recent advances in chemistry, therapeutic properties and sources of this compound. ShermanTree Nutraceuticals. [Link]
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Khodarahmian, M., et al. (2023). Natural resveratrol analogs differentially target endometriotic cells into apoptosis pathways. PMC. [Link]
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Wang, C., et al. (2019). Efficient Enzyme-Assisted Extraction and Conversion of this compound to Resveratrol From Polygonum cuspidatum Using Thermostable Cellulase and Immobilized β-Glucosidase. Frontiers. [Link]
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Li, Y., et al. (2020). Evaluation of Free Radical Scavenging and Antioxidation Capacity of Resveratrol and this compound. Atlantis Press. [Link]
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Technical Guide: Confirming the Inhibitory Effect of Polydatin on NF-κB Signaling
Executive Summary
Polydatin (Piceid), the 3-O-beta-D-glucoside of resveratrol, has emerged as a superior alternative to its parent compound for modulating inflammatory pathways due to enhanced bioavailability and metabolic stability. While Resveratrol is a well-known NF-κB inhibitor, its clinical utility is often limited by rapid metabolism. This compound retains the stilbene pharmacophore but utilizes a glucose moiety to facilitate active transport (via SGLT1), resulting in higher intracellular retention.
This guide details the experimental validation of this compound as a potent inhibitor of the NF-κB signaling axis.[1][2][3][4][5] It contrasts this compound with standard pharmacological inhibitors (e.g., BAY 11-7082) and structural analogs (Resveratrol), providing a robust, self-validating workflow for researchers.
Mechanistic Architecture
To accurately confirm inhibition, one must understand that this compound acts via a dual-mechanism :
-
Direct Upstream Inhibition: It suppresses the phosphorylation of IKK and the subsequent degradation of I
B . -
Indirect Epigenetic Modulation: It activates SIRT1 , a deacetylase that targets the p65 subunit of NF-κB (specifically at Lys310), rendering it transcriptionally inactive even if it translocates to the nucleus.
Pathway Diagram: this compound Intervention Points
The following diagram illustrates the canonical NF-κB pathway and the specific nodes targeted by this compound compared to LPS stimulation.
Figure 1: this compound exerts a multi-nodal inhibitory effect, blocking IKK phosphorylation upstream while simultaneously activating SIRT1 to deacetylate nuclear p65.[6][7]
Comparative Analysis: this compound vs. Alternatives
When selecting a reagent for NF-κB inhibition studies, researchers must weigh potency against biological relevance.
| Feature | This compound | Resveratrol | BAY 11-7082 | Dexamethasone |
| Class | Stilbene Glucoside | Stilbene | Synthetic Inhibitor | Corticosteroid |
| Primary Target | IKK / SIRT1 / Nrf2 | SIRT1 / IKK | IKK (Irreversible) | Glucocorticoid Receptor |
| Bioavailability | High (Active transport via SGLT1) | Low (Rapid metabolism) | N/A (Chemical tool) | High |
| IC50 (RAW 264.7) | ~20–50 μM | ~10–30 μM | ~5–10 μM | ~1 μM |
| Cytotoxicity | Low (Safe up to 100 μM) | Low | High (Toxic >20 μM) | Low |
| Best Use Case | Therapeutic modeling, metabolic disease studies | Basic mechanistic studies | Positive control (in vitro only) | Clinical anti-inflammatory control |
Key Insight: While BAY 11-7082 is a more potent molar inhibitor, it is strictly a chemical probe with high toxicity. This compound offers a more translatable model for therapeutic drug development, particularly in metabolic and chronic inflammatory contexts.
Validated Experimental Protocol
To rigorously confirm this compound's effect, you must demonstrate the prevention of p65 nuclear translocation. The following protocol uses RAW 264.7 macrophages stimulated with LPS .
Phase 1: Experimental Design & Treatment
Objective: Establish the treatment window where this compound engages the target before the inflammatory cascade overwhelms the cell.
-
Seed Cells: Plate RAW 264.7 cells at
cells/well in 6-well plates. Incubate for 24h. -
Starvation (Optional but Recommended): Replace media with 0.5% FBS media for 4h to synchronize cell cycle and reduce basal NF-κB activity.
-
Pre-treatment (Critical): Treat cells with this compound (10, 50, 100 μM) for 1 hour prior to stimulation.
-
Control 1: Vehicle (DMSO < 0.1%).
-
Control 2: Positive Inhibitor (BAY 11-7082, 10 μM).
-
-
Stimulation: Add LPS (final concentration 1 μg/mL) directly to the media containing this compound.
-
Incubation: Incubate for 30–60 minutes (for translocation/phosphorylation) or 18–24 hours (for downstream cytokine release like NO/TNF-α).
Phase 2: Nuclear/Cytoplasmic Fractionation (The Self-Validating Step)
Whole-cell lysates often mask the subtle shift of p65 from cytoplasm to nucleus. Fractionation is mandatory for high-impact data.
Protocol:
-
Harvest cells in ice-cold PBS.
-
Resuspend in Hypotonic Lysis Buffer (10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, DTT, PMSF). Swell for 15 min on ice.
-
Add NP-40 (0.6%) and vortex vigorously for 10s to disrupt plasma membrane (nuclei remain intact).
-
Centrifuge at 12,000 x g for 30s.
-
Supernatant = Cytoplasmic Fraction.
-
-
Resuspend the pellet (nuclei) in Hypertonic Nuclear Extraction Buffer (20 mM HEPES, 400 mM NaCl, 1 mM EDTA, 1 mM EGTA). Shake at 4°C for 15 min.
-
Centrifuge at 14,000 x g for 5 min.
-
Supernatant = Nuclear Fraction.
-
Phase 3: Western Blot Analysis
Load fractions on 10% SDS-PAGE. Probe for the following targets to confirm the "Inhibition Logic":
| Target Protein | Expected Change (LPS Only) | Expected Change (LPS + this compound) | Validation Control |
| p-IκBα (Ser32) | High Increase | Decreased | Validates upstream IKK block |
| IκBα (Total) | Degradation (Disappears) | Preserved | Validates prevention of degradation |
| Nuclear p65 | High Presence | Decreased | Primary Endpoint |
| Cytoplasmic p65 | Decreased | Retained | Confirms sequestration |
| Histone H3 | Nuclear Only | Nuclear Only | Nuclear Loading Control |
| GAPDH/β-actin | Cytoplasmic Only | Cytoplasmic Only | Cytoplasmic Purity Control |
Workflow Diagram
Figure 2: Sequential workflow for validating NF-κB inhibition. The 1-hour pre-treatment window is critical for this compound to establish intracellular efficacy.
Troubleshooting & Optimization
-
Cross-Contamination: If GAPDH appears in your nuclear fraction, your lysis was too harsh. Reduce NP-40 concentration or vortex time.
-
Timing: NF-κB translocation is rapid. Harvesting at 2 hours may be too late; the p65 may have already cycled back or been degraded. Stick to 30–60 minutes for translocation studies.
-
SIRT1 Verification: To confirm this compound is working via SIRT1, use a specific SIRT1 inhibitor (e.g., EX-527) alongside this compound. If the protective effect of this compound is lost, the SIRT1 mechanism is confirmed.
References
-
Inhibitory Effects of this compound on Lipopolysaccharide-Stimulated RAW 264.7 Cells. PubMed. [Link]
-
This compound protects against lipopolysaccharide-induced acute lung injury through TLR4-MyD88-NF-κB pathway. International Immunopharmacology. [Link]
-
SIRT1 Activation by this compound Alleviates Oxidative Damage. Cellular and Molecular Neurobiology. [Link]
-
This compound, a Glycoside of Resveratrol, Is Better Than Resveratrol in Alleviating Non-alcoholic Fatty Liver Disease. Frontiers in Pharmacology. [Link]
-
This compound promotes Nrf2-ARE anti-oxidative pathway through activating Sirt1. Molecular and Cellular Endocrinology. [Link]
Sources
- 1. This compound suppresses proliferation and metastasis of non-small cell lung cancer cells by inhibiting NLRP3 inflammasome activation via NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound ameliorates experimental diabetes-induced fibronectin through inhibiting the activation of NF-κB signaling pathway in rat glomerular mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits LPS-induced inflammatory response in BV2 microglia by disrupting the formation of lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory Effects of this compound on Lipopolysaccharide-Stimulated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a derivative of resveratrol, ameliorates busulfan-induced oligozoospermia in mice by inhibiting NF-κB pathway activation and suppressing ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury [frontiersin.org]
Replicating In Vivo Anti-Inflammatory Effects of Polydatin: A Technical Standardization Guide
Executive Summary
Polydatin (piceid), the glucoside of resveratrol, exhibits superior bioavailability and distinct pharmacokinetics compared to its aglycone parent.[1][2] However, reproducing its potent anti-inflammatory effects in vivo requires strict adherence to protocols that account for its active transport mechanism (SGLT1) and specific stability profiles. This guide synthesizes data from multiple independent investigations to provide a standardized framework for replicating this compound’s efficacy in acute inflammatory models.
Part 1: The Bioavailability Divergence
Why Replication Fails: The most common cause of inter-lab variability is treating this compound (PD) exactly like Resveratrol (RES). They are pharmacokinetically distinct.
Critical Mechanism: The SGLT1 Gateway
Unlike Resveratrol, which relies on passive diffusion and suffers from rapid Phase II metabolism (glucuronidation/sulfation), this compound utilizes the Sodium-Dependent Glucose Transporter 1 (SGLT1) for active entry into cells.[3]
-
Implication: High glucose media or diets can competitively inhibit this compound uptake.
-
Protocol Adjustment: Ensure animals are fasted or maintained on standard chow; avoid high-glucose gavages concurrent with this compound administration.
Comparative Pharmacological Profile
| Parameter | This compound (PD) | Resveratrol (RES) | Dexamethasone (DEX) |
| Primary Uptake | Active (SGLT1) | Passive Diffusion | Passive/GR Translocation |
| Water Solubility | Moderate (Glucoside moiety) | Very Low | Low |
| Half-Life ( | ~4.0 hours | ~1.5 hours | 3-5 hours |
| Oxidative Stability | High (Resistant to enzymatic oxidation) | Low (Rapid oxidation) | High |
| Primary Target | NLRP3 / Nrf2 / NF-κB | Sirt1 / AMPK | Glucocorticoid Receptor |
| Toxicity Profile | Low (LD50 > 1000 mg/kg) | Low (GI issues at high dose) | High (Chronic use) |
Part 2: Mechanistic Validation
To validate that your observed effects are this compound-specific, you must confirm engagement of the Nrf2/Keap1 axis and inhibition of the NLRP3 Inflammasome . This compound acts as a "dual-hit" modulator: it upregulates antioxidant defenses while simultaneously degrading the inflammasome machinery.
Signaling Pathway Architecture
The following diagram illustrates the validated molecular cascade. Note the specific inhibition of the HSP90α-NLRP3 interaction, a unique molecular signature of this compound.
Caption: this compound enters via SGLT1, activating Sirt1/Nrf2 for cytoprotection while directly disrupting HSP90α-NLRP3 interaction to block cytokine maturation.
Part 3: Standardized In Vivo Protocol
Model: LPS-Induced Acute Lung Injury (ALI) in C57BL/6 Mice. Rationale: This model is highly sensitive to NF-κB/NLRP3 modulation and provides clear histological endpoints.
Preparation & Formulation[4][5]
-
Compound: Trans-Polydatin (Purity >98%).
-
Vehicle: 0.5% Carboxymethylcellulose (CMC-Na) or Saline.
-
Note: Unlike Resveratrol, this compound is soluble in warm saline. Avoid DMSO if possible to prevent vehicle-induced inflammation artifacts.
-
-
Dosage Calculation:
Experimental Workflow
-
Acclimatization: 7 days. Standard chow.
-
Pre-Treatment (T = -1 Hour):
-
Administer this compound (Oral Gavage or IP) 1 hour prior to LPS challenge.
-
Why: Prophylactic dosing establishes Nrf2 levels before the oxidative burst.
-
-
Induction (T = 0):
-
Anesthesia: Isoflurane.
-
Challenge: Intratracheal (i.t.) instillation of LPS (E. coli O55:B5) at 5 mg/kg.
-
-
Post-Treatment (Optional):
-
For therapeutic models, administer a second dose at T = +6 Hours.
-
-
Harvest (T = +24 Hours):
-
Collect Bronchoalveolar Lavage Fluid (BALF) and Lung Tissue.
-
Critical Control Points (Troubleshooting)
| Issue | Cause | Solution |
| High Variability | SGLT1 Saturation | Ensure mice are fasted 4h prior to oral dosing. |
| Low Efficacy | Cis-isomer contamination | Verify Trans-Polydatin purity via HPLC before use. |
| Precipitation | pH drift in saline | Maintain vehicle pH at 7.4; use fresh prep (<2h). |
Part 4: Data Synthesis & Expected Outcomes
When replicating this protocol, your data should fall within these reference ranges (normalized to LPS-only group = 100% injury).
| Endpoint | Method | Expected Reduction (PD 100 mg/kg) |
| BALF Protein | BCA Assay | ↓ 40 - 60% |
| TNF-α / IL-6 | ELISA | ↓ 50 - 70% |
| MPO Activity | Enzymatic Assay | ↓ 45 - 65% |
| Lung Wet/Dry Ratio | Gravimetric | ↓ 30 - 50% |
| Histology Score | H&E Staining | Significant reduction in septal thickening and edema. |
Self-Validation Check: If your Positive Control (Dexamethasone) does not show >60% reduction in cytokines, the LPS induction failed (likely intratracheal error), and the this compound data is invalid.
References
-
This compound, A Glycoside of Resveratrol, Is Better Than Resveratrol in Alleviating Non-alcoholic Fatty Liver Disease. Frontiers in Pharmacology. [Link]
-
This compound-Mediated Inhibition of HSP90α Disrupts NLRP3 Complexes and Alleviates Acute Pancreatitis. Nature Communications / PMC. [Link]
-
This compound: Pharmacological Mechanisms, Therapeutic Targets, Biological Activities, and Health Benefits. Molecules (MDPI). [Link]
-
This compound attenuates lipopolysaccharide-induced acute lung injury in rats. International Immunopharmacology / NIH. [Link]
-
Anti-inflammatory effect of resveratrol and this compound by in vitro IL-17 modulation. Inflammation. [Link]
-
This compound: A review of pharmacology and pharmacokinetics. Pharmaceutical Biology. [Link]
Sources
Safety Operating Guide
Polydatin Waste Management & Disposal Protocol: A Laboratory Operations Guide
Executive Summary & Operational Context[1][2][3][4][5][6][7]
Polydatin (3,4',5-trihydroxystilbene-3-β-D-glucoside), a bioactive precursor to resveratrol, is widely used in pharmacokinetic and therapeutic research.[1][2] While often classified as a low-toxicity compound under GHS standards, its disposal requires strict adherence to Good Laboratory Practice (GLP) to prevent environmental bioaccumulation and ensure regulatory compliance.[2]
The Core Directive: this compound must never be treated as "trash." In a research setting, it is almost invariably dissolved in organic solvents (DMSO, Ethanol) or present as a fine particulate.[2] Therefore, disposal protocols are dictated by the matrix (solvent system) rather than the solute alone.[2]
Physicochemical Properties Relevant to Disposal[2][4][6][8][9]
Effective waste segregation relies on understanding the physical state and solubility profile of the compound.
| Property | Data | Operational Implication |
| CAS Number | 65914-17-2 / 27208-80-6 | Use for waste labeling and inventory tracking.[1][2] |
| Physical State | Crystalline Powder (White/Off-white) | High dust potential; requires particulate respiratory protection during transfer.[1][2] |
| Melting Point | 223–226 °C | Stable solid; suitable for high-temperature incineration.[1][2] |
| Solubility (Primary) | DMSO, Ethanol, Methanol | Critical: Waste streams will likely be organic (Ignitable/F-listed).[1][2] |
| Solubility (Secondary) | Water (Poor/Slight) | Do not attempt to dilute with water for drain disposal.[1][2] Precipitates will clog plumbing.[2] |
| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit.[1][2] 2A (H319) | Contact hazard; standard PPE is mandatory.[1][2] |
Pre-Disposal Safety Assessment[1][5][7]
Before generating waste, the user must establish a Self-Validating Safety System .[2] This means the disposal route is determined before the experiment begins, ensuring no "unknown" waste accumulates.[3]
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95 or P100 particulate respirator is required when weighing pure solid this compound to prevent inhalation of bioactive dust.
-
Dermal: Nitrile gloves (0.11 mm minimum thickness) provide adequate protection against the solid.[2] Note: If dissolved in DMSO, double-gloving is mandatory as DMSO permeates nitrile and carries the solute through the skin.[1][2]
-
Ocular: ANSI Z87.1 Chemical Splash Goggles.[2]
Waste Segregation & Disposal Workflows
The following workflows utilize a logic-based approach to segregate waste at the point of generation.
Workflow A: Solid Waste (Pure Substance)
-
Classification: Non-RCRA Regulated Chemical Waste (unless mixed with listed hazardous debris).[2]
-
Container: High-density polyethylene (HDPE) wide-mouth jar.[1][2]
-
Labeling: Must read "this compound Solid Waste - Irritant."[2]
-
Disposal Method: High-temperature incineration equipped with afterburner and scrubber.[2]
Workflow B: Liquid Waste (Solutions)
-
Logic: The hazard classification is driven by the solvent.
-
Scenario 1 (DMSO/Ethanol): Classify as Organic Waste, Non-Halogenated .[2]
-
Scenario 2 (Methanol): Classify as Ignitable / Toxic (RCRA D001/U154).[2]
-
Prohibition: Never pour this compound solutions down the sink. The compound is poorly water-soluble and will precipitate in traps, creating long-term contamination depots.[1][2]
Visualization: Waste Segregation Logic
The following diagram illustrates the decision tree for segregating this compound waste streams to ensure regulatory compliance.
Figure 1: Decision logic for segregating this compound waste based on physical state and solvent compatibility.
Spill Management Protocol
In the event of a spill, immediate containment is necessary to prevent aerosolization of the powder.
Step-by-Step Response
-
Isolate: Evacuate non-essential personnel. Mark the area.
-
Protect: Don N95 respirator, goggles, and gloves.[2]
-
Contain (Dry Spill):
-
Do not dry sweep (creates dust).[2]
-
Cover the powder with a damp paper towel (water or ethanol) to suppress dust.
-
Scoop the wet material into a waste container.
-
-
Contain (Wet Spill):
-
Decontaminate: Wipe surface with 70% Ethanol followed by water.[2]
Visualization: Emergency Response Workflow
Figure 2: Operational workflow for containing and cleaning this compound spills.[1][4][2][5][6]
Regulatory Compliance (US EPA & Global)
Understanding the regulatory status ensures your lab avoids fines during audits.
-
RCRA Status (USA): this compound is not a P-listed or U-listed waste.[2] However, waste mixtures containing it are regulated based on Characteristics :
-
Sewer Ban: Under the Clean Water Act and local POTW (Publicly Owned Treatment Works) permits, experimental chemicals must not be discharged to the sewer.
-
European Waste Code (EWC): Generally classified under 16 05 06 (laboratory chemicals, consisting of or containing dangerous substances, including mixtures of laboratory chemicals).[2]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5281718, this compound.[2] Retrieved from [Link][2]
-
US Environmental Protection Agency (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2] 29 CFR 1910.1200.[2] Retrieved from [Link][2]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
